2-(1,1-Dioxidothietan-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1,1-dioxothietan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c6-5(7)1-4-2-10(8,9)3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHLEQUHLBHPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394319-63-1 | |
| Record name | 2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-(1,1-dioxidothietan-3-yl)acetic acid
An In-depth Technical Guide to the Synthesis of 2-(1,1-Dioxidothietan-3-yl)acetic Acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the , a valuable building block for drug development and medicinal chemistry. Thietanes, particularly their 1,1-dioxide derivatives, are increasingly recognized for their ability to impart favorable physicochemical properties to bioactive molecules, including enhanced solubility and metabolic stability.[1] This document details a robust, multi-step synthetic pathway, beginning from readily available precursors. The core of the synthesis involves the preparation of a key intermediate, 2-(thietan-3-yl)acetic acid, followed by a controlled oxidation to yield the target sulfone. Each step is elucidated with detailed protocols, mechanistic insights, and expert commentary on critical process parameters, ensuring reproducibility and scalability. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction
The Thietane 1,1-Dioxide Scaffold in Medicinal Chemistry
Thietanes, four-membered heterocyclic compounds containing a sulfur atom, and their oxidized sulfone counterparts (thietane 1,1-dioxides) have emerged as important structural motifs in modern drug discovery.[2] Their compact, rigid, and polar nature allows them to serve as effective bioisosteres for more common groups like gem-dimethyl or carbonyl functionalities. The incorporation of a thietane 1,1-dioxide can significantly modulate a compound's properties, often leading to improved aqueous solubility, metabolic stability, and cell permeability, while maintaining or enhancing biological activity.[1] These heterocycles are found in a range of biologically active compounds, including antivirals and anticancer agents.[2]
Target Molecule Profile: this compound
The target molecule, this compound, combines the desirable thietane 1,1-dioxide core with a versatile acetic acid side chain. This functional handle allows for straightforward derivatization, such as amide bond formation, making it an ideal building block for introducing the thietane dioxide moiety into larger, more complex molecules.
Overview of the Synthetic Strategy
The synthesis is designed as a logical, sequential process that can be broken down into two primary stages:
-
Formation of the Precursor: Synthesis of 2-(thietan-3-yl)acetic acid.
-
Oxidation to the Final Product: Conversion of the thietane sulfide to the corresponding 1,1-dioxide (sulfone).
This strategy ensures that the sensitive carboxylic acid functionality is compatible with the final oxidation step and allows for clear checkpoints for purification and characterization.
Retrosynthetic Analysis
A retrosynthetic approach reveals a practical path to the target molecule. The primary disconnection is the oxidation of the sulfur atom, a reliable forward reaction, leading back to 2-(thietan-3-yl)acetic acid. The acetic acid side chain can be disconnected via hydrolysis of a nitrile, a standard transformation. The nitrile itself can be installed through nucleophilic substitution of a suitable leaving group, such as a tosylate, which in turn is derived from the more common thietan-3-ol. This analysis points to thietan-3-ol as a logical and accessible starting material.
Synthesis of Key Intermediate: 2-(Thietan-3-yl)acetic Acid
This intermediate is commercially available, offering a direct entry point into the final oxidation step.[3] However, for researchers requiring synthesis from fundamental starting materials or larger quantities, the following validated route from thietan-3-ol is recommended.
Step 1: Synthesis of Thietan-3-yl p-toluenesulfonate (Tosylate)
Causality: The hydroxyl group of thietan-3-ol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group. Tosylation is an effective and widely used method for this transformation, converting the alcohol into a tosylate ester, which is an excellent substrate for SN2 reactions.
Protocol:
-
To a stirred solution of thietan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure tosylate.
Step 2: Synthesis of 2-(Thietan-3-yl)acetonitrile
Causality: This step introduces the two-carbon side chain required for the final acetic acid moiety. A cyanide anion (CN⁻) acts as the nucleophile, displacing the tosylate leaving group in a classic SN2 reaction. Acetonitrile is a suitable solvent for this type of reaction.
Protocol:
-
In a round-bottom flask, dissolve the thietan-3-yl tosylate (1.0 eq) in anhydrous acetonitrile (approx. 0.4 M).
-
Add potassium cyanide (KCN, 1.5 eq) to the solution.[4]
-
Heat the mixture to 60 °C and stir overnight under a nitrogen atmosphere.[4]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be partitioned between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the crude nitrile, which can be purified by chromatography if necessary.
Step 3: Hydrolysis of 2-(Thietan-3-yl)acetonitrile
Causality: The nitrile group is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[5] The resulting amide intermediate is then further hydrolyzed to the carboxylic acid.
Protocol (Acid-Catalyzed):
-
To the crude 2-(thietan-3-yl)acetonitrile (1.0 eq), add a 6 M aqueous solution of hydrochloric acid (HCl).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Extract the product into a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(thietan-3-yl)acetic acid.
Core Transformation: Oxidation to this compound
This is the final and critical step to produce the target compound. The sulfide of the thietane ring is oxidized to a sulfone.
Selection of Oxidizing Agent
Several reagents can effect this transformation, including potassium permanganate, m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide.[6][7] For this synthesis, hydrogen peroxide in acetic acid is the preferred system. It is cost-effective, readily available, and highly effective for oxidizing thietanes to their corresponding sulfones, often with high yields and clean reaction profiles.[6] The use of a stoichiometric excess of H₂O₂ ensures the complete conversion from sulfide to sulfone, bypassing the intermediate sulfoxide.
Detailed Experimental Protocol
Protocol:
-
Dissolve 2-(thietan-3-yl)acetic acid (1.0 eq) in glacial acetic acid (approx. 0.3 M).
-
To this solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 2.5-3.0 eq) dropwise at room temperature. An initial exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature overnight.[6]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.
-
The product may precipitate from the solution upon cooling or addition of water. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure to remove the acetic acid and water. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Purification and Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: White crystalline solid.
-
¹H NMR: Expect characteristic shifts for the methylene protons of the thietane ring (typically downfield compared to the sulfide precursor due to the electron-withdrawing sulfone group) and the acetic acid moiety.
-
¹³C NMR: Confirmation of the number of unique carbon atoms.
-
IR Spectroscopy: Strong absorption bands characteristic of the S=O stretches of the sulfone group (approx. 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the C=O stretch of the carboxylic acid (approx. 1700-1725 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the final product.
Data Summary
| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Expected Yield |
| 1 | Tosylation | Thietan-3-ol, TsCl, Et₃N | DCM | 0 °C to RT, 12-16 h | 85-95% |
| 2 | Cyanation | Thietan-3-yl Tosylate, KCN | Acetonitrile | 60 °C, 12-16 h | 70-85% |
| 3 | Hydrolysis | 2-(Thietan-3-yl)acetonitrile, HCl | Water | Reflux, 4-6 h | 80-90% |
| 4 | Oxidation | 2-(Thietan-3-yl)acetic Acid, H₂O₂ | Acetic Acid | RT, 12-16 h | >80%[6] |
Troubleshooting and Field Insights
-
Incomplete Tosylation: Ensure all reagents and solvents are anhydrous. If the reaction stalls, an additional portion of TsCl and base can be added.
-
Low Yield in Cyanation: The tosylate must be pure, as residual alcohol will not react. Ensure the KCN is of good quality and finely powdered to maximize its reactivity.
-
Incomplete Hydrolysis: For sterically hindered nitriles, longer reaction times or stronger acidic/basic conditions may be necessary. However, harsh conditions could potentially lead to degradation of the thietane ring.
-
Oxidation Step: The addition of hydrogen peroxide can be exothermic. For larger scale reactions, addition at 0 °C is recommended to control the temperature. Incomplete oxidation may lead to the formation of the sulfoxide intermediate. If this is observed, additional H₂O₂ and extended reaction time may be required.
Conclusion
The is a scalable and reproducible process. The outlined four-step sequence from thietan-3-ol provides a reliable method for its preparation. Alternatively, the use of commercially available 2-(thietan-3-yl)acetic acid as a starting material significantly shortens the synthesis to a single, high-yielding oxidation step. The methodologies and insights provided in this guide are designed to empower researchers to confidently produce this valuable chemical building block for applications in drug discovery and development.
References
-
Aouine, Y., Alami, A., El Hallaoui, A., Elachqar, A., & Zouihri, H. (2010). 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, E66, o2631. [Link]
- Block, E. (2008). Thietanes and Thietes. Science of Synthesis, 39, 165-216.
-
Falvello, L. R., Fernández, I., García, J. I., Gil, M. J., Latorre, J., & Mayoral, J. A. (2010). Study of the Hydrolysis of Acetonitrile Using Different Brønsted Acid Models: Zeolite-Type and HCl(H2O)x Clusters. The Journal of Physical Chemistry A, 104(40), 9357-9365. [Link]
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Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2014). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 79(1), 435–454. [Link]
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Krasavtsev, I. I., & Romanov, N. N. (2003). Oxidation and isomerism of thietane-containing heterocycles. Chemistry of Heterocyclic Compounds, 39(8), 1042-1046. [Link]
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Stepan, A. F., Subramanyam, C., Efremov, I. V., Klee, M. R., & Dutra, J. K. (2012). Application of Four-Membered Saturated Heterocycles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
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AA Blocks. (n.d.). 2-(thietan-3-yl)acetic acid. Retrieved January 28, 2026, from [Link]
-
Vasu, D., & Kumar, S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Chemical and Pharmaceutical Production, 4(3), 14-21. [Link]
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The Ascendant Bioisostere: A Technical Guide to 2-(1,1-Dioxidothietan-3-yl)acetic Acid in Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the strategic replacement of carboxylic acids with suitable bioisosteres is a cornerstone of lead optimization. This technical guide provides an in-depth exploration of 2-(1,1-dioxidothietan-3-yl)acetic acid, a compelling and increasingly relevant carboxylic acid bioisostere. We will dissect its structural rationale, propose robust synthetic pathways, and analyze its physicochemical properties in the context of drug design. Furthermore, this guide will illuminate the potential advantages of this moiety in overcoming common pharmacokinetic and pharmacodynamic hurdles, offering researchers, scientists, and drug development professionals a comprehensive resource for its application.
Introduction: The Imperative for Carboxylic Acid Bioisosteres
The carboxylic acid functional group is a ubiquitous pharmacophore, integral to the biological activity of numerous approved drugs. Its ability to engage in hydrogen bonding and ionic interactions makes it a powerful anchor for target binding. However, the inherent acidity of the carboxyl group often presents significant challenges in drug development, including:
-
Poor Membrane Permeability: The ionized nature of carboxylates at physiological pH can limit passive diffusion across biological membranes, hindering oral bioavailability and central nervous system (CNS) penetration.
-
Metabolic Liabilities: Carboxylic acids are susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance and potential toxicity.
-
Off-Target Effects: The acidic nature of the group can lead to interactions with unintended biological targets, contributing to adverse effects.
To mitigate these issues, medicinal chemists employ the strategy of bioisosteric replacement, where the carboxylic acid is substituted with a functional group that mimics its essential binding interactions while offering improved physicochemical and pharmacokinetic properties.[1] Among the emerging class of carboxylic acid bioisosteres, this compound presents a unique and advantageous profile.
Rationale for this compound as a Bioisostere
The thietane ring, a four-membered heterocycle containing a sulfur atom, and its oxidized form, thietane-1,1-dioxide, have garnered increasing interest in medicinal chemistry.[2] The this compound moiety leverages the unique properties of the thietane dioxide core to effectively mimic a carboxylic acid.
Structural and Electronic Mimicry
The sulfone group in the thietane-1,1-dioxide ring is a strong hydrogen bond acceptor, with the two oxygen atoms capable of forming interactions that spatially mimic those of the carboxylate oxygens. The overall geometry of the this compound places the acidic proton in a position that can be recognized by biological targets that typically interact with carboxylic acids.
Caption: Bioisosteric relationship.
Modulation of Physicochemical Properties
The primary advantage of employing this compound lies in its ability to fine-tune key physicochemical parameters.
| Property | Carboxylic Acid | This compound (Predicted) | Rationale for Change |
| pKa | ~4-5 | ~4-5 | The inductive effect of the sulfone group is expected to maintain a similar acidity to a typical carboxylic acid. |
| LogP/LogD | Generally low | Moderately increased | The larger, more lipophilic heterocyclic scaffold can increase lipophilicity compared to a simple carboxylate, potentially improving membrane permeability.[3] |
| Polar Surface Area (PSA) | ~37 Ų | ~60-70 Ų | The sulfone group significantly increases the polar surface area. |
| Metabolic Stability | Susceptible to glucuronidation | Potentially improved | The heterocyclic core is generally less prone to common metabolic pathways that target carboxylic acids.[4] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available thietan-3-one.
Caption: Proposed synthetic route.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-3-(cyanomethyl)thietane
-
Rationale: This step introduces the two-carbon acetic acid precursor in a protected form (nitrile) at the 3-position of the thietane ring.
-
Protocol:
-
To a stirred solution of thietan-3-one (1.0 eq) in water at 0 °C, add a solution of potassium cyanide (1.1 eq) in water dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the cyanohydrin product.
-
Step 2: Synthesis of 3-Hydroxy-3-(cyanomethyl)thietane-1,1-dioxide
-
Rationale: Oxidation of the sulfide to the sulfone is a critical step to install the key bioisosteric element. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[2]
-
Protocol:
-
Dissolve 3-hydroxy-3-(cyanomethyl)thietane (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add m-CPBA (2.2 eq) portionwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Step 3: Synthesis of this compound
-
Rationale: The final step involves the hydrolysis of the nitrile to the carboxylic acid. Acidic hydrolysis is a standard method for this conversion.
-
Protocol:
-
To a solution of 3-hydroxy-3-(cyanomethyl)thietane-1,1-dioxide (1.0 eq) in a mixture of water and sulfuric acid (e.g., 1:1), heat the reaction mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
Physicochemical and Pharmacokinetic Profiling
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in drug design.
Acidity (pKa)
The pKa of this compound is predicted to be in the range of 4-5, similar to many simple carboxylic acids. This is due to the strong electron-withdrawing nature of the sulfone group, which stabilizes the carboxylate anion. This comparable acidity ensures that the bioisostere can still participate in ionic interactions with biological targets in a manner analogous to a carboxylic acid.
Lipophilicity (LogP and LogD)
The lipophilicity of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The thietane dioxide ring is more lipophilic than a simple carboxylate, which can lead to an increased LogP value.[3] This enhanced lipophilicity may improve membrane permeability, a significant advantage for oral bioavailability and CNS penetration. However, the increased PSA from the sulfone group will also need to be considered in the overall property profile.
Metabolic Stability
Carboxylic acids are often susceptible to phase II metabolism, particularly glucuronidation. The this compound moiety is anticipated to exhibit greater metabolic stability. The heterocyclic sulfone is not a typical substrate for UDP-glucuronosyltransferases (UGTs), potentially leading to a longer in vivo half-life and reduced clearance.[4]
Applications in Drug Design: A Forward Look
The unique combination of properties offered by this compound makes it an attractive bioisostere for a range of therapeutic targets where traditional carboxylic acids have posed challenges.
CNS-Targeting Agents
The ability to modulate lipophilicity while maintaining acidity makes this bioisostere particularly promising for the development of drugs targeting the central nervous system. By enhancing membrane permeability, it may be possible to achieve therapeutic concentrations in the brain for targets that have been challenging to address with carboxylic acid-containing ligands.
Improving Oral Bioavailability
For orally administered drugs, poor absorption due to low membrane permeability is a common failure point. The replacement of a carboxylic acid with this compound could be a viable strategy to enhance the oral bioavailability of drug candidates.
Caption: Advantages of the bioisostere.
Conclusion
This compound represents a sophisticated and highly promising tool in the medicinal chemist's arsenal. Its ability to mimic the essential binding interactions of a carboxylic acid while offering a distinct and often advantageous physicochemical and pharmacokinetic profile makes it a valuable bioisostere for lead optimization. By providing a framework for its synthesis and a clear rationale for its application, this guide aims to empower researchers to leverage the full potential of this emerging structural motif in the pursuit of novel and improved therapeutics.
References
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Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]
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Synthesis of 3,3-Disubstituted Thietane Dioxides. National Institutes of Health. [Link]
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3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. ResearchGate. [Link]
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Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]
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Block, E. The first isolation and identification of thietane and several of its homologues dates back to 1916.[Link]
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Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate. [Link]
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Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. MDPI. [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health. [Link]
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Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. National Institutes of Health. [Link]
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Alkylation of enolates. [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. National Institutes of Health. [Link]
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Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. ResearchGate. [Link]
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22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
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Application of Bioisosteres in Drug Design. [Link]
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Formic and acetic acid pKa values increase under nanoconfinement. Royal Society of Chemistry. [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]
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Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health. [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]
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Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design: Which One Should We Use and In Which Cases?. ChemRxiv. [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. Semantic Scholar. [Link]
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Pyrrole, 2,4-dimethyl-3-ethyl. Organic Syntheses. [Link]
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Sulfilimines: An Underexplored Bioisostere for Drug Design?. ACS Publications. [Link]
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Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]
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Product Subclass 1: Thietanes and Derivatives. [Link]
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Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design. ChemRxiv. [Link]
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The Renaissance of Strained Sulfones: A Technical Guide to Thietane Dioxide Discovery
Executive Summary
Thietane 1,1-dioxides (four-membered cyclic sulfones) represent an underutilized but high-potential pharmacophore in modern drug discovery. Historically overshadowed by oxetanes and azetidines, these "expanded sulfones" offer a unique combination of high polarity, metabolic stability, and novel intellectual property (IP) space. This guide outlines the structural rationale for their inclusion in compound libraries, details novel synthetic methodologies for 3,3-disubstituted derivatives, and provides validated protocols for their generation.
Part 1: Structural & Physicochemical Core[1]
The "Expanded Sulfone" Paradigm
Thietane dioxides are often described as "expanded sulfones."[1][2] Unlike their acyclic dimethyl sulfone counterparts, the constraint of the four-membered ring imparts unique geometries.
-
Ring Puckering: While thietane itself is significantly puckered (~35°), thietane 1,1-dioxides exhibit variable puckering depending on substitution. 3,3-disubstituted derivatives often adopt a more planar conformation, altering the vector of the sulfone oxygens.
-
Dipole & Solvation: The sulfone group is a strong hydrogen bond acceptor (HBA). In the thietane ring, the oxygen atoms are oriented to maximize interaction with solvent or protein active sites, often serving as a bioisostere for a carbonyl group or a hydrated amide.
-
Lipophilicity Modulation: Replacing a gem-dimethyl group or a cyclohexyl ring with a thietane dioxide moiety typically lowers logP (lipophilicity) while maintaining or slightly increasing metabolic stability due to the oxidized sulfur state.
Table 1: Physicochemical Comparison of 4-Membered Heterocycles
| Feature | Cyclobutane | Oxetane | Thietane 1,1-Dioxide |
| Polarity | Non-polar | Moderate | High |
| H-Bond Acceptor | None | Ether Oxygen (Weak) | Sulfone Oxygens (Strong) |
| Metabolic Liability | Oxidation prone | Stable | Highly Stable |
| Key Application | Spacer | Carbonyl Bioisostere | Amide/Carbonyl Bioisostere |
Part 2: Novel Synthetic Architectures
The primary barrier to thietane dioxide adoption has been the difficulty in accessing diverse 3,3-disubstituted cores. Traditional methods rely on the double nucleophilic displacement of 1,3-dihaloalkanes, which limits functional group tolerance.
The Carbocation Divergence Strategy
A recent breakthrough involves the generation of carbocations at the 3-position of the thietane dioxide ring. Unlike unstabilized carbocations, the adjacent sulfone group typically destabilizes positive charge (electron-withdrawing); however, the presence of a 3-aryl or 3-alkyl group allows for the formation of a reactive intermediate from thietan-3-ol 1,1-dioxides.
This method allows for the rapid coupling of nucleophiles (arenes, thiols, alcohols) to the thietane core, creating high-value quaternary centers.
Visualization: Divergent Synthesis Workflow
The following diagram illustrates the modern workflow from commercially available thietan-3-one to complex 3,3-disubstituted targets.
Figure 1: Modular synthesis of 3,3-disubstituted thietane dioxides via tertiary alcohol oxidation and Friedel-Crafts trapping.
Part 3: Medicinal Chemistry Applications & Bioisosterism[1][3][4]
Carbonyl Bioisosterism
The thietane 1,1-dioxide group mimics the electrostatic profile of a carbonyl group.
-
Mechanism: The two sulfone oxygens present a negative electrostatic potential surface similar to a ketone or amide carbonyl.
-
Application: In protease inhibitors where a carbonyl interacts with the catalytic backbone, thietane dioxides can retain potency while eliminating the electrophilic liability of the carbonyl carbon.
LpxC Inhibitors (Antibacterial)
Recent studies have utilized thietane dioxides in inhibitors of LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase).[1][2][3]
-
Observation: The sulfone oxygens formed critical hydrogen bonds with a Lysine side chain in the active site.
-
Advantage: The larger volume of the thietane dioxide compared to a methyl sulfone allowed for optimal filling of the hydrophobic pocket while positioning the H-bond acceptors correctly.
Peptide Bond Replacement
Replacing the amide bond (-CO-NH-) with a thietane dioxide structure has been shown to improve metabolic stability against peptidases. The rigid ring structure also restricts conformational freedom, potentially locking the molecule into a bioactive conformation.
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating. The color change in Step 1 and the solubility shift in Step 2 act as process checkpoints.
Protocol A: Synthesis of 3-(4-Methoxyphenyl)thietan-3-ol (Intermediate)
Target: Creation of the tertiary alcohol precursor.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Reagents: Dissolve Thietan-3-one (4.0 g, 45.5 mmol, 1.0 equiv) in anhydrous THF (140 mL). Cool to -78 °C.[2]
-
Addition: Dropwise add 4-Methoxyphenyl magnesium bromide (0.5 M in THF, 100 mL, 1.1 equiv) over 20 minutes.
-
Checkpoint: The solution should turn a milky yellow/opaque.
-
-
Reaction: Stir at -78 °C for 30 mins, then warm to 25 °C and stir for 1 hour.
-
Quench: Cool to 0 °C. Slowly add saturated aqueous NH4Cl (80 mL).
-
Workup: Extract with CH2Cl2 (3 x 50 mL). Dry organics over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (5–10% EtOAc/pentane).
-
Yield Expectation: ~70% as a yellow oil.
-
Protocol B: Oxidation to Thietane 1,1-Dioxide
Target: Functionalization of the sulfur atom.
-
Reagents: Dissolve the product from Protocol A (1.0 equiv) in CH2Cl2 (0.2 M concentration). Cool to 0 °C.
-
Oxidation: Add mCPBA (meta-chloroperoxybenzoic acid, 2.5 equiv) portion-wise.
-
Safety Note: Reaction is exothermic. Monitor internal temperature.
-
-
Reaction: Stir at 0 °C for 30 mins, then warm to room temperature (RT) overnight.
-
Workup: Quench with saturated aqueous Na2S2O3 (to destroy excess peroxide) followed by saturated NaHCO3.
-
Checkpoint: Starch-iodide paper should show no blue color (indicating no active oxidant).
-
-
Isolation: Extract with CH2Cl2. The product is often a crystalline solid.
Protocol C: Friedel-Crafts Arylation (The "Novel" Step)
Target: Generation of 3,3-diaryl thietane dioxide.
-
Reagents: Dissolve 3-aryl-thietan-3-ol 1,1-dioxide (from Protocol B, 0.2 mmol) and the nucleophile (e.g., 1,2-dimethoxybenzene , 3.0 equiv) in Nitromethane (CH3NO2, 1.0 mL).
-
Catalyst: Add Hf(OTf)4 (Hafnium triflate, 5 mol%) or TfOH (Triflic acid, 5 mol%).
-
Reaction: Heat to 50 °C for 2 hours.
-
Purification: Direct flash chromatography.
Part 5: References
-
Rojas, J. J., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides.[4] ChemRxiv.[2][4] [Link]
-
Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry.[5] Current Topics in Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2023). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. [Link]
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The Subtle Flex: An In-depth Technical Guide to the Conformational Preferences of 1,1-Dioxidothietane Rings
Foreword: The Four-Membered Ring's Ascent in Drug Discovery
To the dedicated researcher in medicinal chemistry, the relentless pursuit of novel scaffolds that impart advantageous physicochemical and pharmacological properties is a familiar narrative. For years, saturated four-membered heterocycles have been gaining prominence as valuable motifs in drug design.[1] Among these, the 1,1-dioxidothietane (or thietane-1,1-dioxide) ring has emerged from relative obscurity to become a scaffold of significant interest. Its unique combination of polarity, metabolic stability, and a distinct three-dimensional geometry offers a compelling alternative to more traditional isosteres.[2][3] However, to truly harness the potential of this compact sulfone, a deep understanding of its conformational behavior is not just advantageous—it is imperative. The subtle puckering and potential for planarity of the 1,1-dioxidothietane ring can profoundly influence how a molecule interacts with its biological target, its solubility, and its overall pharmacokinetic profile. This guide provides a comprehensive exploration of the conformational preferences of this intriguing heterocyclic system, blending theoretical underpinnings with practical experimental methodologies for the modern drug development professional.
The Conformational Dichotomy: Puckered vs. Planar
Unlike the more flexible cyclohexane ring, the four-membered 1,1-dioxidothietane ring exists in a delicate balance between a puckered and a planar conformation. The interplay of angle strain, torsional strain, and transannular interactions dictates the preferred geometry. The oxidation of the sulfur atom to a sulfone has a profound impact on the ring's structure compared to its unoxidized thietane counterpart.
The primary question in the conformational analysis of 1,1-dioxidothietane rings is the degree of puckering. This is often quantified by the puckering angle, which is the dihedral angle between the C-S-C and C-C-C planes of the ring. A puckering angle of 0° signifies a completely planar ring.
The conformation of the 1,1-dioxidothietane ring is highly sensitive to the substitution pattern. Even subtle changes in substituents can shift the equilibrium from a puckered to a planar or near-planar geometry. This sensitivity is a key feature that can be exploited in rational drug design.
A notable study involving X-ray diffraction analysis of 3,3-disubstituted thietane-1,1-dioxides provides compelling evidence for this conformational flexibility.[2] For instance, a 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide was found to have a significantly puckered ring with a puckering angle of 29.4°. In contrast, a 3,3-diaryl substituted derivative exhibited a much less puckered ring (puckering angles of 14.0° and 16.9°), while a toluene sulfide derivative displayed an almost planar ring with a puckering angle of just 1°.[2]
This demonstrates that both steric and electronic effects of the substituents play a crucial role in determining the ring's conformation. Intramolecular hydrogen bonding, as suggested for the 3-hydroxy derivative, can also be a significant factor in favoring a puckered conformation.[2]
Caption: Equilibrium between puckered and planar conformations of the 1,1-dioxidothietane ring, influenced by substituent effects.
Experimental Determination of Conformation
A multi-faceted experimental approach is essential to fully characterize the conformational preferences of 1,1-dioxidothietane rings, both in the solid state and in solution.
Single-Crystal X-ray Diffraction: The Definitive Solid-State Picture
Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the crystalline state.[4][5][6] It provides precise atomic coordinates, from which bond lengths, bond angles, and, crucially, the ring puckering angle can be calculated.
-
Crystal Growth (The Art and Science):
-
Objective: To obtain a single, well-ordered crystal of the 1,1-dioxidothietane derivative, typically 0.1-0.3 mm in each dimension.
-
Methodology: Slow evaporation of a saturated solution is a common starting point. A variety of solvents and solvent mixtures should be screened. Other techniques include vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent) and slow cooling of a saturated solution.
-
Causality: The slow growth of crystals allows the molecules to pack in a highly ordered, repeating lattice, which is essential for the diffraction of X-rays.
-
-
Crystal Mounting:
-
Objective: To mount a suitable crystal on a goniometer head for data collection.
-
Methodology: A selected crystal is carefully picked up using a cryo-loop and mounted on the goniometer head. The crystal is often flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.
-
Causality: Flash-cooling provides a static snapshot of the molecule's conformation in the crystal lattice and protects the crystal from degradation by the high-intensity X-ray beam.
-
-
Data Collection:
-
Objective: To measure the intensities of the diffracted X-ray beams.
-
Methodology: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.[7]
-
Causality: The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. The position and intensity of these spots contain the information about the electron density distribution within the crystal.
-
-
Structure Solution and Refinement:
-
Objective: To generate a three-dimensional model of the molecule from the diffraction data.
-
Methodology: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate structure.
-
Self-Validation: The quality of the final structure is assessed by parameters such as the R-factor, which should be low (typically < 0.05 for a good small-molecule structure), and the goodness-of-fit. The electron density map should be carefully inspected to ensure that all atoms are well-resolved.
-
NMR Spectroscopy: Probing Conformation in Solution
While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. For 1,1-dioxidothietane rings, proton (¹H) NMR is particularly informative.
The key parameters for conformational analysis are the vicinal coupling constants (³J). The magnitude of ³J between two protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus relationship.[8][9][10] By measuring the coupling constants of the protons on the thietane ring, it is possible to deduce the ring's puckering and the preferred orientation of substituents.
In a puckered 1,1-dioxidothietane ring, the protons can be in pseudo-axial or pseudo-equatorial positions, leading to different dihedral angles and, consequently, different coupling constants. In a rapidly inverting puckered ring or a planar ring, the observed coupling constants will be an average of the values for the different conformations.
Caption: Workflow for determining the solution-phase conformation of 1,1-dioxidothietane rings using NMR spectroscopy.
Computational Modeling: A Theoretical Insight
Computational chemistry provides a powerful complementary approach to experimental methods for exploring the conformational landscape of 1,1-dioxidothietane rings. High-level ab initio and density functional theory (DFT) calculations can be used to:
-
Determine the geometries and relative energies of different conformers: This allows for the identification of the most stable conformation(s).
-
Calculate the energy barrier to ring inversion: This provides insight into the flexibility of the ring system.
-
Predict spectroscopic properties: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the computational model and aid in spectral assignment.
A typical computational study would involve a potential energy surface scan along the ring puckering coordinate to map out the energy profile of the puckering motion. This can reveal whether the planar or a puckered conformation represents the global energy minimum and the height of the energy barrier separating them.
While specific computational studies on a wide range of substituted 1,1-dioxidothietanes are still emerging, studies on related sulfur-containing heterocycles have shown that computational methods can accurately predict conformational preferences and energy barriers.[4][11]
Synthesis of 1,1-Dioxidothietane Derivatives: A Practical Protocol
The synthesis of 1,1-dioxidothietanes is most commonly achieved by the oxidation of the corresponding thietane precursors.[11] The following is a general protocol for the synthesis of a 3-substituted thietane-1,1-dioxide, adapted from established literature procedures.[2][12]
Protocol: Synthesis of 3-Aryl-3-hydroxythietane-1,1-dioxide
This two-step procedure involves the Grignard reaction of thietan-3-one followed by oxidation of the resulting thietan-3-ol.
Step 1: Synthesis of 3-Aryl-thietan-3-ol
-
To a solution of an appropriate arylmagnesium bromide (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-thietan-3-ol.
Step 2: Oxidation to 3-Aryl-3-hydroxythietane-1,1-dioxide
-
To a solution of the 3-aryl-thietan-3-ol (1.0 equivalent) in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final 3-aryl-3-hydroxythietane-1,1-dioxide.
Self-Validation: The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the sulfone group can be confirmed by IR spectroscopy, which will show characteristic strong symmetric and asymmetric stretching bands.
Data Summary and Conclusion
The conformational preferences of the 1,1-dioxidothietane ring are a nuanced interplay of steric and electronic factors. The available data clearly indicates that the ring can adopt both puckered and planar geometries, with the specific conformation being highly dependent on the nature and position of substituents.
| Compound | Puckering Angle (°) | Method | Reference |
| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 29.4 | X-ray Diffraction | [2] |
| 3,3-Diarylthietane 1,1-dioxide (example 1) | 14.0 | X-ray Diffraction | [2] |
| 3,3-Diarylthietane 1,1-dioxide (example 2) | 16.9 | X-ray Diffraction | [2] |
| 3-Aryl-3-(p-tolylthio)thietane 1,1-dioxide | 1.0 | X-ray Diffraction | [2] |
This conformational flexibility is a critical consideration for drug development professionals. By strategically modifying the substituents on the 1,1-dioxidothietane scaffold, it is possible to fine-tune the three-dimensional shape of a molecule, thereby optimizing its interaction with a biological target and improving its overall drug-like properties. The integrated use of X-ray crystallography, NMR spectroscopy, and computational modeling provides a robust toolkit for the rational design and conformational analysis of novel therapeutics based on this promising heterocyclic system. As our understanding of the subtle conformational preferences of the 1,1-dioxidothietane ring continues to grow, so too will its application in the development of the next generation of medicines.
References
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Klen, E. É., Nikitina, I. L., Makarova, N. N., Miftakhova, A. F., Ivanova, O. A., Khaliullin, F. A., & Alekhin, E. K. (2017). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharmaceutical Chemistry Journal, 50(9), 598–603. [Link]
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Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. [Link]
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Pihlaja, K., & Kleinpeter, E. (1994). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Magnetic Resonance in Chemistry, 32(8), 477-486. [Link]
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Bull, J. A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [Link]
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PubChem. (n.d.). Thietane 1,1-dioxide. Retrieved January 28, 2026, from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved January 28, 2026, from [Link]
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Bull, J. A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]
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University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved January 28, 2026, from [Link]
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Gonnella, N. C. (2018). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]
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Mobin, S. M., & Mobin, S. M. (2013). Conformational Analyses of Thiirane-Based Gelatinase Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 963–968. [Link]
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Bull, J. A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ACS Publications. [Link]
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Pulay, P., Fogarasi, G., Pongor, G., Boggs, J. E., & Vargha, A. (1983). Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane I. Interpretation of the Vibrational Spectra. Journal of the American Chemical Society, 105(24), 7037–7047. [Link]
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Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. Retrieved January 28, 2026, from [Link]
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Florence, A. J., & Shankland, K. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5839–5857. [Link]
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Fan, R., & Zhou, Y. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. [Link]
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Al-Hujran, T. A., & El-Emam, A. A. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7793. [Link]
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American Chemical Society. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved January 28, 2026, from [Link]
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Bax, A., & Grzesiek, S. (1993). Vicinal Coupling Constants and Conformation of Biomolecules. Accounts of Chemical Research, 26(4), 131–138. [Link]
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Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. [Link]
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Laane, J., & Choo, J. (2002). Spectroscopic Studies and Ab Initio Calculations of 1,3-Benzodioxan in its S0 and S1(pi,pi*) Electronic States. The Journal of Physical Chemistry A, 106(37), 8574–8580. [Link]
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A Strategic Guide to the Preliminary Biological Screening of 2-(1,1-dioxidothietan-3-yl)acetic acid: An Emerging Therapeutic Candidate
Introduction: Rationale for the Investigation of 2-(1,1-dioxidothietan-3-yl)acetic acid
The confluence of a strained four-membered thietane ring, a polar sulfone group, and a carboxylic acid moiety positions this compound as a compound of significant interest in medicinal chemistry. Thietanes are recognized as valuable scaffolds in drug discovery, contributing to novel structural motifs and potential therapeutic activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The introduction of the 1,1-dioxide group is a key chemical modification, known to modulate physicochemical properties such as lipophilicity and acidity, which can be pivotal for optimizing pharmacokinetic profiles.[3] This guide outlines a comprehensive and logically tiered strategy for the preliminary biological screening of this novel chemical entity (NCE), designed to efficiently assess its therapeutic potential and de-risk its progression in the drug discovery pipeline.
Our approach is rooted in a deep understanding of the imperative to gain maximal decision-making data from minimal initial compound supply. The screening cascade is designed to first establish a foundational safety and stability profile, followed by a broader interrogation of its biological activity. This ensures that resources are judiciously allocated to a candidate with a viable therapeutic window and favorable drug-like properties.
Phase 1: Foundational In Vitro Profiling - Establishing a Baseline for Drugability
The initial phase of screening is critical and is conducted entirely in vitro to conserve the test compound and to rapidly generate data on its intrinsic properties.[4] These assays are designed to be cost-effective and have high-throughput potential, allowing for the early identification of any potential liabilities that could halt development.[5][6]
Physicochemical Characterization
A thorough understanding of the compound's fundamental physicochemical properties is a non-negotiable first step. These parameters heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of this compound
| Parameter | Method | Result (Hypothetical) | Significance |
| Solubility | Kinetic Solubility Assay in PBS (pH 7.4) | 150 µM | Determines the maximum concentration for in vitro assays and provides an early indication of potential bioavailability issues. |
| Lipophilicity | Chromatographic LogD (pH 7.4) | 1.2 | Influences membrane permeability, plasma protein binding, and metabolic stability. A balanced LogD is often desirable. |
| pKa | Capillary Electrophoresis | 3.8 (acidic) | The ionization state at physiological pH affects solubility, permeability, and target engagement. |
Cytotoxicity Assessment: Defining the Therapeutic Window
A primary gatekeeping step is to determine the compound's inherent cytotoxicity.[7] This is crucial for establishing a concentration range for subsequent biological assays where the observed effects are not simply a consequence of cell death. The MTT assay is a robust and widely used colorimetric method for this purpose.[8]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a panel of human cell lines (e.g., HEK293 for normal cytotoxicity, and a cancer cell line like HeLa or MCF-7 for potential anticancer activity) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (typically from 0.1 µM to 100 µM) and treat the cells for a standard duration, such as 48 or 72 hours.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[10]
Table 2: Hypothetical Cytotoxicity Profile
| Cell Line | Type | IC50 (µM) |
| HEK293 | Normal Human Embryonic Kidney | > 100 |
| HeLa | Human Cervical Cancer | 85 |
| MCF-7 | Human Breast Cancer | 92 |
An IC50 value significantly greater than the anticipated effective concentration is a positive indicator of a viable therapeutic window.
Metabolic Stability: A Predictor of In Vivo Half-Life
Poor metabolic stability is a frequent cause of drug candidate failure.[11] Assessing the compound's susceptibility to breakdown by liver enzymes is a critical early step to predict its in vivo clearance and bioavailability.[12][13]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: Prepare a mixture containing pooled human liver microsomes, the test compound, and a buffer system.
-
Initiation of Reaction: Add NADPH to initiate the metabolic reaction and incubate at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[14]
Table 3: Hypothetical Metabolic Stability Data
| Parameter | Result (Hypothetical) | Interpretation |
| In Vitro Half-life (t½) | 45 minutes | Moderate stability. Suggests the compound is not rapidly metabolized, warranting further investigation. |
| Intrinsic Clearance (Clint) | 30 µL/min/mg protein | Indicates a moderate rate of metabolism by liver enzymes. |
Phase 2: Broad Biological Activity Screening - Unveiling Therapeutic Potential
With a foundational understanding of the compound's safety and stability, the next phase aims to identify its primary biological effects through a series of targeted and phenotypic screens.
Caption: Tiered in vitro screening workflow.
Target-Based Screening
Given the prevalence of certain target classes in drug discovery, screening against a panel of common targets can rapidly identify potential mechanisms of action.
-
Kinase Panel: Due to the high number of approved kinase inhibitors, screening against a broad kinase panel (e.g., a panel of 96 representative kinases) is a cost-effective way to identify potential anticancer or anti-inflammatory activity.
-
GPCR Panel: Depending on structural similarities to known ligands, a G-protein coupled receptor panel could reveal unexpected activities.
Phenotypic Screening
Phenotypic screens assess the compound's effect in a more biologically relevant context without a preconceived target.[15]
-
Anti-inflammatory Assays: The carboxylic acid moiety suggests potential anti-inflammatory activity. An assay measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α or IL-6 production in macrophages would be a relevant starting point.
-
Antiproliferative Assays: Building on the initial cytotoxicity data, more detailed antiproliferative assays against a broader panel of cancer cell lines (e.g., the NCI-60 panel) can provide a more comprehensive picture of potential anticancer activity.[16]
Antimicrobial Screening
The novelty of the thietane sulfone scaffold warrants investigation into its antimicrobial properties.[17]
-
Broth Microdilution: This method can determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Phase 3: Preliminary In Vivo Assessment - The First Look at Systemic Effects
Promising candidates from in vitro screening will advance to preliminary in vivo studies to assess their pharmacokinetic profile and tolerability in a whole-organism system.[18] The choice of animal model is critical and should be justified based on the intended therapeutic application.[19]
Caption: In vivo tolerability and PK workflow.
Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Profiling
A foundational in vivo study involves administering a single dose of the compound to a small group of rodents (typically mice or rats) to determine the maximum tolerated dose (MTD) and to characterize its pharmacokinetic profile.[20]
Experimental Protocol: Rodent PK/PD Study
-
Animal Acclimatization: Acclimatize the animals for at least one week prior to the study.
-
Dosing: Administer this compound via a relevant route (e.g., intravenous for absolute bioavailability and oral for potential therapeutic administration).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to plasma and quantify the compound concentration using LC-MS/MS.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters.[21]
Table 4: Hypothetical Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)
| Parameter | Value (Hypothetical) | Definition |
| Cmax | 1.5 µg/mL | Maximum observed plasma concentration. |
| Tmax | 1 hour | Time to reach Cmax. |
| AUC (0-last) | 6.8 µg*h/mL | Area under the concentration-time curve, representing total drug exposure. |
| t½ | 3.5 hours | Elimination half-life. |
| Oral Bioavailability (F%) | 40% | The fraction of the oral dose that reaches systemic circulation. |
Conclusion and Future Directions
This in-depth technical guide provides a robust and logical framework for the preliminary biological screening of this compound. By systematically evaluating its physicochemical properties, cytotoxicity, metabolic stability, and broad biological activities, a comprehensive data package can be generated. This data will enable an informed " go/no-go " decision for committing to more resource-intensive preclinical development. The hypothetical data presented herein suggests that this compound possesses a favorable preliminary profile, warranting further investigation into its specific mechanism of action and its efficacy in relevant disease models.
References
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Methodological & Application
Application Notes and Protocols for the Use of 2-(1,1-dioxidothietan-3-yl)acetic acid in Fragment-Based Drug Discovery
Introduction: The Strategic Value of 3D Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering an efficient path to novel chemical matter.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that, due to their simplicity, can explore chemical space more effectively and form high-quality interactions with a protein target.[1] These initial, often weak-binding "hits" serve as starting points for rational, structure-guided optimization into potent lead compounds.[3][4]
In recent years, there has been a significant shift towards incorporating fragments with greater three-dimensional (3D) character. These "3D fragments" provide access to more complex and specific interactions within a protein's binding site, often leading to improved physicochemical properties and novel intellectual property. The thietane dioxide moiety has emerged as a particularly valuable scaffold in this context.[5][6][7] As a small, polar, and metabolically stable motif, it can significantly enhance the drug-like properties of a molecule.[8][9]
This application note provides a detailed guide for the use of 2-(1,1-dioxidothietan-3-yl)acetic acid , a novel fragment that combines the desirable 3D geometry and hydrogen-bonding capabilities of the thietane dioxide ring with the versatile interaction potential of a carboxylic acid. We will explore its physicochemical properties, provide detailed protocols for its use in screening campaigns, and outline strategies for hit-to-lead optimization.
Physicochemical Properties and Rationale for Use
The power of this compound as a fragment lies in its unique combination of features. The central thietane dioxide ring acts as a rigid, 3D scaffold. The sulfone group is a strong hydrogen bond acceptor and is metabolically robust, often improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[8] The acetic acid side chain provides a crucial anchor point for interactions with polar residues (such as lysine, arginine, or histidine) in a protein binding site and serves as a vector for synthetic elaboration.
dot graph "chemical_structure" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];
} Caption: Chemical features of this compound.
| Property | Estimated Value | Rationale & Significance in FBDD |
| Molecular Weight | ~164 g/mol | Compliant with the "Rule of Three" for fragments, ensuring higher screening hit rates.[1] |
| cLogP | < 1.0 | The polar sulfone and carboxylic acid groups ensure good aqueous solubility, which is critical for biophysical screening assays.[8] |
| Hydrogen Bond Donors | 1 (from -COOH) | Provides a key interaction point with protein targets. |
| Hydrogen Bond Acceptors | 4 (2 from sulfone, 2 from -COOH) | The sulfone oxygens act as excellent hydrogen bond acceptors, contributing to binding affinity and specificity.[10] |
| Rotatable Bonds | 2 | Low conformational flexibility increases the likelihood of a productive binding mode. |
| pKa | ~4.5 | The carboxylic acid will be predominantly ionized at physiological pH, enabling strong ionic or hydrogen bonding interactions. |
Experimental Protocols
Protocol 1: Fragment Library Preparation
Objective: To prepare a high-quality, ready-to-screen solution of this compound.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or appropriate assay buffer
-
Acoustic liquid handler or manual pipettes
-
96- or 384-well plates
Procedure:
-
Stock Solution Preparation: Accurately weigh the fragment and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.
-
Expert Insight: Using a high-concentration stock in DMSO is standard practice. However, for sulfone-containing fragments, which can have improved solubility, lower DMSO concentrations might be achievable, which is always preferable to minimize solvent effects in assays.
-
-
Intermediate Plate Preparation: Create an intermediate plate by diluting the stock solution in the chosen assay buffer. The final DMSO concentration should ideally be kept below 5%, and consistent across all screened fragments.
-
Final Assay Plate Preparation: Use an acoustic liquid handler to transfer nanoliter volumes of the fragment from the intermediate plate to the final assay plate. This minimizes the final DMSO concentration (often to <1%).
-
Trustworthiness Check: Always include buffer-only and DMSO-only controls on every plate to monitor for any background signal or solvent-induced effects on the target protein.
-
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify if the fragment binds to the target protein and to estimate its dissociation constant (KD).[11]
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment solution in assay buffer
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a surface density that will yield a maximal response (Rmax) appropriate for detecting a small fragment.
-
Expert Insight: A lower surface density is often better for fragment screening to avoid mass transport limitations and avidity effects.
-
-
System Priming: Prime the SPR system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) until a stable baseline is achieved.
-
Fragment Injection: Inject a single high concentration of the fragment (e.g., 500 µM) over the sensor surface. Also, inject the running buffer alone as a "double reference" to subtract bulk refractive index changes and any non-specific binding to the reference surface.
-
Data Analysis: A positive binding event is indicated by a change in response units (RU) upon fragment injection. Calculate the ligand efficiency (LE) to prioritize hits. LE = (-RT * lnKD) / N, where N is the number of heavy atoms.
-
Trustworthiness Check: True binders should exhibit a dose-dependent response. Follow up initial hits with a full concentration series to determine the KD.
-
Protocol 3: Hit Validation and Structural Characterization by X-ray Crystallography
Objective: To confirm the binding of the fragment and determine its precise binding mode.[12][13]
Materials:
-
Purified, crystallization-grade target protein
-
Crystallization screens
-
Fragment stock solution
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron access is highly recommended)
Procedure:
-
Protein Crystallization: Obtain well-diffracting crystals of the target protein in its apo (ligand-free) form.
-
Crystal Soaking: Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) dissolved in the crystallization mother liquor. Transfer the apo crystals into this solution and allow them to soak for a defined period (from minutes to hours).
-
Expert Insight: The sulfone and carboxylic acid moieties can alter the local solubility and pH. It's crucial to ensure the soaking solution does not dissolve the crystal. A short initial soak followed by inspection is recommended.
-
-
Cryo-protection and Data Collection: Transfer the soaked crystal to a cryoprotectant solution and flash-cool in liquid nitrogen. Collect a high-resolution diffraction dataset.[12]
-
Structure Solution and Refinement: Solve the crystal structure using molecular replacement with the apo structure as a model. Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Trustworthiness Check: The electron density for the fragment should be unambiguous and consistent with its chemical structure. The sulfone oxygens and the carboxylate group should ideally be seen making clear hydrogen bonds or ionic interactions with the protein.[14]
-
Hit-to-Lead Optimization Strategies
Once this compound is confirmed as a hit, the structural information from crystallography guides the optimization process. The goal is to increase potency and selectivity while maintaining drug-like properties.[4]
dot graph "FBDD_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: A typical FBDD workflow from initial screen to lead optimization.
1. Fragment Growing: This is the most common strategy.[3][15] The crystal structure will reveal unoccupied pockets adjacent to the bound fragment. New chemical functionality can be added to the fragment to engage with these pockets. The acetic acid side chain is an ideal "growth vector." For example, it can be converted to an amide to probe a nearby hydrophobic pocket.
2. Fragment Merging: If another fragment is found to bind in an overlapping region, a new molecule can be designed that incorporates the key features of both fragments.[16]
3. Fragment Linking: If a second, distinct binding site is discovered, the two fragment hits can be connected with a chemical linker to create a single, high-affinity molecule.[15]
Conclusion
This compound represents a highly promising tool for fragment-based drug discovery. Its combination of 3D character, favorable physicochemical properties, and versatile interaction capabilities make it an excellent candidate for inclusion in any screening library. The protocols and strategies outlined in this document provide a robust framework for researchers to effectively utilize this fragment in their hit-finding campaigns, paving the way for the discovery of novel therapeutics.
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Application Notes & Protocols: Safe Handling and Storage of 2-(1,1-dioxidothietan-3-yl)acetic acid
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(1,1-dioxidothietan-3-yl)acetic acid, a compound of interest in contemporary drug discovery and chemical synthesis. Due to the limited availability of specific safety data for this novel compound, this protocol is built upon foundational chemical safety principles and data from analogous structures, including thietane 1,1-dioxides, sulfones, and carboxylic acids. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment. Adherence to these protocols, in conjunction with institutional and regulatory guidelines, is imperative.
Introduction and Scientific Context
This compound belongs to a class of compounds featuring a strained four-membered thietane 1,1-dioxide ring. The sulfone group is a versatile structural motif found in numerous drug molecules and functional materials.[1] The oxidation of sulfides can lead to the formation of sulfoxides or sulfones.[2][3] The incorporation of this particular scaffold into molecular designs is of growing interest due to its unique conformational constraints and potential as a bioisostere.
The reactivity of the thietane ring, combined with the acidic nature of the carboxylic acid moiety, necessitates a thorough understanding of its potential hazards.[4] This guide is grounded in the principle of risk minimization as advocated by the American Chemical Society (ACS) and Occupational Safety and Health Administration (OSHA), following the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[5][6][7]
Hazard Identification and Risk Assessment
As specific toxicological data for this compound is not thoroughly investigated, it is prudent to treat it as a potentially hazardous substance.[8][9] The hazard profile is inferred from its constituent functional groups.
-
Thietane 1,1-Dioxide Moiety: The parent compound, thietane 1,1-dioxide, is known to cause serious eye irritation and may cause skin and respiratory irritation.[8][10] While the toxicological properties of many novel compounds have not been fully investigated, it is wise to handle them with care.[8]
-
Carboxylic Acid Moiety: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[11][12][13][14] Acetic acid, a simple carboxylic acid, is known to cause severe skin burns and eye damage.[15]
-
Solid Form: If the compound is a powder or crystalline solid, there is a risk of inhalation, which could lead to respiratory tract irritation.[16][17]
Physicochemical and Hazard Data (Predicted and Analog-Based)
| Property | Value / Information | Source / Justification |
| Appearance | White to off-white solid (predicted) | General appearance of similar organic acids. |
| GHS Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | Based on data for Thietane 1,1-dioxide and general properties of carboxylic acids.[10] |
| Signal Word | Warning | Consistent with the predicted GHS classifications.[8][10] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | Standard routes for solid chemical compounds. |
| Incompatibility | Strong bases, oxidizing agents, reducing agents. | Carboxylic acids react exothermically with bases. Sulfones can be reactive under certain conditions. |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is required.[18][19]
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6][20] Ventilation is a key factor in minimizing chemical exposure risks in a laboratory setting.[5]
-
Safety Shower and Eyewash Station: These must be readily accessible and unobstructed.[7][21] All laboratory personnel should know their location and how to operate them.
Personal Protective Equipment (PPE)
A standard laboratory PPE ensemble is mandatory when handling this compound.[20]
-
Eye Protection: Chemical safety goggles with side shields are required at all times.[20]
-
Hand Protection: Nitrile gloves are suitable for incidental contact.[9][20] Gloves should be inspected before use and changed immediately if contaminated.[17] Proper glove removal technique is essential to avoid skin contact.[17]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[20]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[21]
Detailed Protocols
General Handling Workflow Diagram
Caption: General workflow for handling this compound.
Protocol for Weighing and Preparing Solutions
-
Preparation: Before starting, ensure you have reviewed the hazards and have all necessary PPE.[9][21] Confirm that the chemical fume hood is functioning correctly.
-
Weighing:
-
Place an analytical balance inside the chemical fume hood.
-
Use a spatula to carefully transfer the desired amount of solid this compound from the storage container to a tared weigh boat or appropriate glassware.
-
Avoid creating dust.[16] If dust is generated, allow it to settle within the hood before proceeding.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed solid.
-
If necessary, gently stir or sonicate the mixture to facilitate dissolution.
-
Keep the container capped or covered as much as possible during this process.
-
-
Post-Handling:
-
Tightly cap the stock bottle and wipe it down with a damp cloth before returning it to storage.
-
Dispose of the weigh boat and any contaminated materials in the designated solid chemical waste container.
-
Clean the spatula and any glassware used.
-
Wipe down the work surface in the fume hood.
-
Remove gloves and wash hands thoroughly with soap and water.[11][21]
-
Storage Procedures
Proper storage is crucial to maintain the compound's integrity and prevent accidents.[22]
-
Container: Store in the original, tightly sealed container.[11][12]
-
Location: Keep in a cool, dry, and well-ventilated area.[11][23]
-
Incompatibilities: Store separately from strong bases, oxidizing agents, and reducing agents.[14][22] Carboxylic acids should not be stored in metal cabinets due to the risk of corrosion.[14]
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.[24][25]
Spill and Emergency Procedures
-
Risk Assessment Diagram for Spills
Caption: Decision-making workflow for chemical spills.
-
Small Spill (Inside Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use a chemical spill kit with an absorbent material to contain the spill.
-
Carefully scoop the absorbed material into a designated waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (Outside Fume Hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry to the area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[15] Seek medical attention if irritation develops or persists.[16]
-
Inhalation: Move the affected person to fresh air.[16] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water and seek immediate medical attention.[16][17]
-
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[20]
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container for hazardous solid waste.[17]
-
Liquid Waste: Collect unused solutions and reaction mixtures in a labeled, sealed container for hazardous liquid waste. Do not pour chemical waste down the drain.[20]
-
Ensure waste containers are properly segregated based on compatibility.[22]
Conclusion
The procedures outlined in this document are based on a conservative risk assessment derived from the chemical structure of this compound. As with any novel compound, it is imperative to assume a higher level of hazard until specific toxicological data becomes available. A strong safety culture, which includes diligent planning, proper use of controls, and preparedness for emergencies, is the foundation of safe and successful research.[26] All laboratory activities must be conducted in accordance with the institution's Chemical Hygiene Plan (CHP) as mandated by OSHA.[18][19][24]
References
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Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH. Retrieved January 28, 2026, from [Link]
-
Safety Data Sheet: Acetic acid 99%. (n.d.). Chemos GmbH&Co.KG. Retrieved January 28, 2026, from [Link]
-
Safety Data Sheet - Thietane 1,1-dioxide. (2021, May 1). Angene Chemical. Retrieved January 28, 2026, from [Link]
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Section 7: Safe Work Practices and Procedures. (n.d.). Princeton EHS. Retrieved January 28, 2026, from [Link]
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-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
-
Sulfur Storage & Handling Tips | Safety Guide. (n.d.). Faraz Oil. Retrieved January 28, 2026, from [Link]
-
Thietane 1,1-dioxide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. (2022, June 3). American Chemical Society [YouTube Channel]. Retrieved from [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved January 28, 2026, from [Link]
-
Appendix A to § 1910.1450—National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). (n.d.). OSHA. Retrieved from [Link]
-
Visible-Light Photoredox-Catalyzed Radical Addition/Cyclization of Imidazoles with Alkenes: Access to Polycyclic Imidazoles Bearing Alkylsulfonyl or Exocyclic Olefin Units. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
-
Laboratory Safety. (n.d.). American Chemical Society. Retrieved January 28, 2026, from [Link]
-
Salt-Free Pickling with Sulfonic Acid as an Approach to Cleaner Leather Processing. (2023). MDPI. Retrieved from [Link]
-
Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved January 28, 2026, from [Link]
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Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. (n.d.). American Chemical Society. Retrieved January 28, 2026, from [Link]
-
OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved January 28, 2026, from [Link]
-
Thietane: Preparation and Reactivity. (2020, November 18). All 'bout Chemistry [YouTube Channel]. Retrieved from [Link]
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- 26. dchas.org [dchas.org]
Application Note: A Scalable Synthesis of 2-(1,1-dioxidothietan-3-yl)acetic acid for Pharmaceutical Research and Development
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(1,1-dioxidothietan-3-yl)acetic acid, a valuable building block in modern medicinal chemistry. Thietane dioxides are increasingly utilized as polar motifs that can enhance physicochemical properties such as aqueous solubility and metabolic stability in drug candidates.[1][2] This application note details a robust and scalable three-step synthetic route, starting from commercially available materials. It addresses critical process parameters, safety considerations, and analytical controls necessary for transitioning from laboratory-scale to pilot-plant production. The protocols herein are designed to provide researchers and process chemists with the practical insights required for safe, efficient, and reproducible manufacturing.
Introduction and Strategic Overview
The thietane ring, particularly in its oxidized sulfone form, is a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] Its rigid, four-membered structure and the strong hydrogen bond accepting capability of the sulfone group can profoundly influence a molecule's conformational preference and properties. This compound serves as a key intermediate for introducing this valuable scaffold into more complex pharmaceutical agents.
The synthetic strategy outlined here was chosen for its reliability, use of readily available starting materials, and amenability to large-scale production. The three-step sequence involves:
-
Malonic Ester Synthesis: Alkylation of diethyl malonate with 3-chloromethyl-1,1-dioxidothietane (or a suitable precursor which is then oxidized). A more practical route for scale-up, which we will detail, involves starting from 3-thietanol.
-
Hydrolysis and Decarboxylation: Conversion of the substituted malonic ester to the target acetic acid.
-
Oxidation: Conversion of the intermediate thietane sulfide to the final thietane sulfone. For process safety and efficiency, placing the oxidation as the final step is often preferable.
This application note will focus on a route commencing with the alkylation of diethyl malonate using a tosylate-activated thietane precursor, followed by oxidation.
Overall Synthetic Pathway
Caption: Proposed four-step synthetic route to the target compound.
Process Development and Scale-Up Considerations
Transitioning a synthesis from the bench to a pilot plant requires careful consideration of reaction parameters that may have a negligible effect at a small scale but become critical at a larger one.
Key Parameter Analysis
| Parameter | Laboratory Scale (1-50 g) | Pilot Scale (1-10 kg) | Rationale and Justification |
| Temperature Control | Ice bath, heating mantle | Jacketed reactor with thermal fluid | The oxidation of sulfides to sulfones using hydrogen peroxide is highly exothermic.[3][4] Precise temperature control via a jacketed reactor is essential to prevent runaway reactions, ensure selectivity, and minimize byproduct formation. |
| Reagent Addition | Pipette, dropping funnel | Metering pump, subsurface addition | Slow, controlled addition of the oxidant (H₂O₂) is critical for managing the exotherm. Subsurface addition in a large reactor ensures rapid mixing and prevents localized high concentrations and "hot spots". |
| Solvent Selection | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) / Ethyl Acetate | While DCM is effective, its environmental and health concerns make it less suitable for scale-up. 2-MeTHF or Ethyl Acetate are greener alternatives with favorable boiling points for reflux and distillation. |
| Work-up & Quench | Separatory funnel extraction | Reactor-based liquid-liquid extraction | Large-scale extractions are inefficient and hazardous in separatory funnels. A staged work-up in the reactor, including a controlled quench of excess peroxide with sodium sulfite, is safer and more efficient. |
| Product Isolation | Rotovap, flash chromatography | Crystallization, filtration, oven drying | Chromatography is not viable for multi-kilogram quantities. Developing a robust crystallization procedure is paramount for achieving high purity. This involves solvent screening and defining cooling profiles. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (various impeller types) | Effective mixing is crucial for mass and heat transfer, especially in heterogeneous mixtures during work-up and crystallization. Impeller type (e.g., pitched blade, anchor) must be selected based on vessel geometry and process needs. |
Detailed Experimental Protocols
Safety Precaution: Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[5] All operations involving concentrated hydrogen peroxide should be conducted behind a blast shield in a well-ventilated fume hood.
Part A: Laboratory Scale Synthesis of 2-(Thietan-3-yl)acetic acid (Intermediate)
Step 1: Synthesis of Diethyl 2-(thietan-3-yl)malonate
-
To a solution of 3-thietanol (10.0 g, 111 mmol) in pyridine (50 mL), cool to 0 °C.
-
Add p-toluenesulfonyl chloride (23.3 g, 122 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated to yield 3-thietanyl tosylate.
-
In a separate flask, dissolve sodium (2.8 g, 122 mmol) in absolute ethanol (150 mL) at 0 °C to prepare sodium ethoxide.
-
Add diethyl malonate (19.6 g, 122 mmol) dropwise to the sodium ethoxide solution.
-
Add the crude 3-thietanyl tosylate dissolved in ethanol and heat the mixture to reflux for 6 hours.
-
Cool, concentrate the solvent, and partition the residue between water and ethyl acetate. The organic layer is dried and concentrated to yield the crude product.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude diethyl 2-(thietan-3-yl)malonate in ethanol (100 mL).
-
Add a solution of sodium hydroxide (13.3 g, 333 mmol) in water (50 mL).
-
Heat the mixture to 80 °C for 4 hours.
-
Cool to room temperature and concentrate to remove ethanol.
-
Acidify the aqueous residue to pH 1-2 with concentrated HCl at 0 °C.
-
Heat the acidified mixture to 100 °C for 2 hours to effect decarboxylation.
-
Cool and extract the product with ethyl acetate. Dry the organic layer and concentrate to afford 2-(thietan-3-yl)acetic acid as a crude solid.
Part B: Pilot Scale Protocol for this compound (Final Product)
This protocol assumes a starting quantity of 1.0 kg of 2-(thietan-3-yl)acetic acid.
Equipment: 50 L glass-lined jacketed reactor with overhead stirring, temperature probe, and addition funnel/pump.
Step 3: Oxidation to the Sulfone
-
Reactor Setup: Charge the 50 L reactor with 2-(thietan-3-yl)acetic acid (1.0 kg, 6.84 mol) and acetic acid (10 L). Begin agitation.
-
Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (113 g, 0.34 mol, 5 mol%) to the stirring mixture.
-
Cooling: Cool the reactor contents to 15-20 °C using the jacket.
-
Peroxide Addition: Slowly add 35% hydrogen peroxide (1.0 L, 11.6 mol, 1.7 equiv.) via a metering pump over 2-3 hours. Crucial: Monitor the internal temperature closely and ensure it does not exceed 30 °C. Adjust the addition rate as needed to control the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reactor to 10 °C. Prepare a solution of sodium sulfite (Na₂SO₃) (500 g) in water (5 L). Slowly add the sulfite solution to the reactor to quench any excess peroxide. An initial exotherm may be observed. Maintain the temperature below 25 °C. Use peroxide test strips to confirm the absence of peroxide.
-
Crystallization/Isolation: The product often crystallizes directly from the reaction mixture upon cooling or with the addition of an anti-solvent. Slowly add water (10 L) to the reactor to precipitate the product fully.
-
Filtration and Drying: Stir the resulting slurry for 2 hours at 5-10 °C. Filter the solid product using a suitable filter (e.g., Nutsche filter). Wash the filter cake with cold water (2 x 2 L) and then with a cold mixture of water/isopropanol (1:1, 2 L).
-
Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
Process Workflow and Quality Control
Scale-Up Workflow Diagram
Caption: Critical path workflow for the pilot-scale synthesis.
Analytical Quality Control Specifications
The final product should be analyzed to ensure it meets the required specifications for use in drug development.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the reference spectrum | ¹H NMR, ¹³C NMR |
| Purity (Assay) | ≥ 98.0% | HPLC |
| Melting Point | 145-150 °C (Typical) | Melting Point Apparatus |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Acetic Acid ≤ 5000 ppm | Headspace GC-MS |
Safety and Hazard Analysis
-
Hydrogen Peroxide (35%): A strong oxidizer that is corrosive to skin and eyes.[6] It can cause severe burns. Contact with combustible materials may cause fire.[7] Decomposition can be catalyzed by metals and bases, leading to a rapid release of oxygen and pressure buildup.[6] Store in a vented, dedicated cabinet away from incompatible materials.[8]
-
Exothermic Reaction: The oxidation is highly exothermic. A failure in cooling or an uncontrolled addition of peroxide can lead to a runaway reaction, potentially boiling the solvent and causing a pressure buildup in a closed system. Never confine hydrogen peroxide reactions.[6][7]
-
Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.
-
Sodium Tungstate: Harmful if swallowed. Avoid generating dust.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction | - Insufficient oxidant- Low reaction temperature- Catalyst deactivation | - Add a small additional charge of H₂O₂ (0.1 equiv) and monitor.- Increase reaction time or slightly raise the temperature (to 35-40 °C).- Ensure starting materials are of high quality. |
| Low Yield | - Product loss during work-up- Side reactions (e.g., ring opening) | - Optimize crystallization by adjusting anti-solvent volume and cooling rate.- Ensure strict temperature control during oxidation to minimize byproducts. |
| Product Fails Purity | - Incomplete reaction- Inefficient purification | - Re-slurry the isolated solid in a suitable solvent (e.g., water or isopropanol) to remove impurities.- Re-evaluate the crystallization solvent system. |
| Peroxide Quench is Violent | - Quench solution added too quickly- High concentration of residual peroxide | - Add the quenching agent much more slowly, with efficient cooling.- Ensure the main reaction has gone to completion before starting the quench. |
References
- Block, E. (2009). Thietanes and Thietes. In Science of Synthesis (Vol. 39, pp. 661-708). Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/sos-SD-039-00627]
- Wu, G. et al. (2011). Recent developments in the synthesis of thietanes. Molecules, 16(11), 9499-9518. [URL: https://www.mdpi.com/1420-3049/16/11/9499]
- Evonik Industries. (n.d.). Hydrogen Peroxide Safety and Handling. Active Oxygens. [URL: https://active-oxygens.evonik.com/en/product-stewardship/safe-handling/hydrogen-peroxide]
- Solvay. (2019). H2O2 Safety and Handling of Hydrogen Peroxide. [URL: https://www.solvay.com/sites/g/files/gitkmd1046/files/2020-01/H2O2-Safety-and-Handling-of-Hydrogen-Peroxide.pdf]
- Smith, J. et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01234]
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [URL: https://www.masterorganicchemistry.com/2018/06/05/the-malonic-ester-and-acetoacetic-ester-synthesis/]
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [URL: https://www.organic-chemistry.org/synthesis/S3S/sulfones.shtm]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. usptechnologies.com [usptechnologies.com]
- 6. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 7. solvay.com [solvay.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,1-dioxidothietan-3-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(1,1-dioxidothietan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from established chemical principles and field-proven strategies to ensure you can confidently execute this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable approach is a malonic ester synthesis, which involves the alkylation of a malonate ester with a suitable thietane electrophile, followed by hydrolysis and decarboxylation. This guide will focus on a detailed protocol for this route, addressing potential challenges at each stage.
Overall Synthetic Workflow
The synthesis can be logically divided into three main stages:
-
Preparation of the Electrophile: Synthesis of a 3-halothietane 1,1-dioxide.
-
Carbon-Carbon Bond Formation: Alkylation of diethyl malonate.
-
Final Product Formation: Hydrolysis and decarboxylation of the intermediate.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Stage 1: Preparation of 3-Halothietane 1,1-Dioxide
The successful synthesis of the target molecule is highly dependent on the quality of the 3-halothietane 1,1-dioxide electrophile.
Q1: My yield of 3-halothietane from 1,3-dihalopropane and a sulfide source is low. What are the common pitfalls?
A1: Low yields in the formation of the thietane ring are often due to polymerization of the starting materials.
-
Causality: The reaction between a dihalide and a sulfide source can lead to intermolecular reactions, forming polymer chains instead of the desired four-membered ring.
-
Troubleshooting:
-
High Dilution: Employ high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding the dihalopropane to a solution of the sulfide source.
-
Choice of Sulfide Source: Sodium sulfide (Na₂S) is a common choice. Ensure it is anhydrous and of high purity.
-
Solvent: A polar aprotic solvent like DMF or DMSO can be effective.
-
Q2: The oxidation of 3-halothietane to the 1,1-dioxide is incomplete or results in side products. How can I optimize this step?
A2: Incomplete oxidation or the formation of the sulfoxide intermediate are common issues. The choice and stoichiometry of the oxidizing agent are critical.
-
Causality: Using an insufficient amount of the oxidizing agent will lead to a mixture of the starting material, the sulfoxide, and the desired sulfone. Over-oxidation is generally not a concern for this substrate, but harsh conditions can lead to ring-opening or other side reactions.
-
Troubleshooting Protocol:
-
Choice of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable choice for this transformation. Hydrogen peroxide in acetic acid is a more economical but potentially slower alternative.[1][2]
-
Stoichiometry: Use at least 2.2 equivalents of the oxidizing agent to ensure complete conversion to the sulfone.
-
Temperature Control: The oxidation is exothermic. Add the oxidant portion-wise to a cooled solution (0 °C) of the 3-halothietane to maintain control over the reaction temperature. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material and the sulfoxide intermediate.
-
Work-up: A standard work-up involves quenching the excess oxidant with a reducing agent (e.g., sodium sulfite solution) and washing with a base (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct.
-
| Parameter | Recommendation for Oxidation | Rationale |
| Oxidizing Agent | m-CPBA (≥2.2 eq.) | High reactivity and selectivity for sulfone formation. |
| Solvent | Dichloromethane (DCM) or Chloroform | Good solubility for both reactant and oxidant. |
| Temperature | 0 °C to room temperature | Controls the exothermicity of the reaction. |
| Monitoring | TLC or LC-MS | To ensure complete conversion to the sulfone. |
Stage 2: Alkylation of Diethyl Malonate
This is the key C-C bond-forming step and is often the most challenging to optimize.
Caption: Key steps in the malonic ester synthesis stage.
Q3: The alkylation of diethyl malonate with 3-halothietane 1,1-dioxide is giving a low yield. What are the likely causes and solutions?
A3: Low yields in this step are typically due to a competing elimination reaction or dialkylation of the malonate.[3]
-
Causality of Elimination: The 3-halothietane 1,1-dioxide can undergo elimination in the presence of a base to form thiete 1,1-dioxide. This is more likely with sterically hindered bases or at elevated temperatures.
-
Causality of Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time.[3]
-
Troubleshooting Strategies:
-
Base Selection: Use a non-hindered base like sodium ethoxide (NaOEt) in ethanol. The pKa of diethyl malonate is around 13, so a strong, hindered base is not necessary and can promote elimination.[4]
-
Stoichiometry: Use a slight excess of diethyl malonate (e.g., 1.2 equivalents) relative to the 3-halothietane 1,1-dioxide to minimize dialkylation.
-
Temperature Control: Perform the enolate formation at room temperature or slightly below, and add the electrophile at a controlled rate. Avoid excessive heating during the alkylation.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to observe the formation of byproducts.
-
Q4: I am observing a significant amount of the dialkylated product. How can I suppress this side reaction?
A4: As mentioned above, using an excess of the nucleophile (diethyl malonate) is the primary way to favor mono-alkylation. If dialkylation is still a significant issue, consider the following:
-
Inverse Addition: Add the base to a solution of the diethyl malonate and the 3-halothietane 1,1-dioxide. This keeps the concentration of the enolate low at any given time, reducing the likelihood of the mono-alkylated product being deprotonated.
-
Alternative Bases: While NaOEt is standard, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can sometimes provide better selectivity for mono-alkylation, although the reaction may be slower.[5]
Stage 3: Hydrolysis and Decarboxylation
This final stage transforms the alkylated malonic ester into the target carboxylic acid.
Q5: The hydrolysis of the diethyl ester is incomplete. What are the recommended conditions?
A5: Incomplete hydrolysis (saponification) can occur if the reaction conditions are not sufficiently forcing.
-
Causality: Ester hydrolysis requires a sufficient concentration of hydroxide ions and often elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting Protocol:
-
Reagents: Use a significant excess of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 3-4 equivalents), in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.
-
Temperature: Heat the reaction mixture to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS, looking for the disappearance of the starting diester.
-
Work-up: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 1-2. This will protonate the carboxylate to form the dicarboxylic acid.
-
Q6: The decarboxylation step is not proceeding to completion, resulting in a mixture of the diacid and the final product. How can I ensure complete decarboxylation?
A6: Decarboxylation of β-dicarboxylic acids requires heat.[6][7]
-
Causality: The mechanism of decarboxylation involves a cyclic transition state that is facilitated by heat. Insufficient temperature or reaction time will lead to incomplete reaction.
-
Troubleshooting:
-
Temperature: After acidification of the hydrolysis reaction, simply heating the acidic aqueous solution to reflux is often sufficient to induce decarboxylation. In some cases, it may be necessary to isolate the crude dicarboxylic acid and heat it neat or in a high-boiling solvent (e.g., toluene, xylene) to a higher temperature (100-150 °C).
-
Monitoring: The decarboxylation can be monitored by observing the evolution of CO₂ gas. An IR spectrum of the crude product can also be checked for the disappearance of one of the carbonyl stretches.
-
| Step | Key Parameter | Recommendation | Rationale |
| Hydrolysis | Base/Solvent | 3-4 eq. NaOH or KOH in H₂O/EtOH | Ensures complete saponification of both ester groups. |
| Hydrolysis | Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Decarboxylation | Condition | Heat in acidic aqueous solution or neat | Promotes the cyclic mechanism for CO₂ elimination. |
Frequently Asked Questions (FAQs)
Q: Can I use a different malonate ester, such as dimethyl malonate? A: Yes, other malonate esters can be used. However, it is important to match the alkoxide base to the ester to prevent transesterification (e.g., use sodium methoxide with dimethyl malonate).[3]
Q: What are the best methods for purifying the final product, this compound? A: The final product is a carboxylic acid and is likely a solid at room temperature.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., water, ethyl acetate/hexanes) is often the most effective method for purification.
-
Chromatography: If crystallization is not effective, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, will be required.
Q: Are there any alternative synthetic routes to consider? A: An alternative route could involve the synthesis of 2-(1,1-dioxidothietan-3-yl)acetonitrile, followed by hydrolysis to the carboxylic acid. This would involve alkylating a cyanide source (e.g., sodium cyanide) with the 3-halothietane 1,1-dioxide, followed by acidic or basic hydrolysis of the resulting nitrile.
References
-
Malonic ester synthesis. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Malonic Ester Synthesis. (n.d.). OpenOChem Learn. Retrieved January 28, 2026, from [Link]
-
Ashenhurst, J. (2019, September 12). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. (2018). The Journal of Organic Chemistry. [Link]
-
Heats of oxidation of the isomeric 3-t-butylthietan 1-oxides. (1970). Journal of the Chemical Society B: Physical Organic. [Link]
-
21.10: Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. [Link]
-
Thiete 1,1-dioxide and 3-Chlorothiete 1,1-dioxide. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? (2014, March 14). ResearchGate. [Link]
Sources
- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heats of oxidation of the isomeric 3-t-butylthietan 1-oxides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating the Stability of 2-(1,1-dioxidothietan-3-yl)acetic acid in Solution
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(1,1-dioxidothietan-3-yl)acetic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the stability challenges you may encounter when handling this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and reproducibility of your experiments.
Introduction to this compound
This compound is a unique molecule featuring a strained four-membered thietane-1,1-dioxide ring coupled with a carboxylic acid moiety. The thietane dioxide motif is increasingly utilized in medicinal chemistry as a bioisostere for other functional groups, offering potential improvements in physicochemical properties such as solubility and metabolic stability. However, the inherent ring strain and the presence of the reactive carboxylic acid group can present stability challenges in various solution-based experimental settings. This guide will walk you through understanding and mitigating these potential issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns revolve around the integrity of the thietane-1,1-dioxide ring and potential reactions involving the carboxylic acid group. While the thietane-1,1-dioxide ring itself has been shown to be surprisingly stable under a range of conditions, the overall stability of the molecule can be influenced by pH, temperature, light exposure, and the presence of other reactive species in the solution.
Q2: How does pH affect the stability of the compound?
A2: The pH of the solution is a critical factor. Carboxylic acids exist in equilibrium between their protonated (acidic) and deprotonated (carboxylate) forms.[1][2] This equilibrium will influence the molecule's solubility and its potential to engage in certain degradation pathways. While studies on closely related 3,3-disubstituted thietane-1,1-dioxides have shown high stability in both 1 M HCl and 1 M NaOH, the presence of the acetic acid side chain in your molecule could potentially alter this behavior. It is crucial to experimentally determine the optimal pH range for your specific application.
Q3: Is the compound susceptible to degradation at elevated temperatures?
A3: Thietane dioxide derivatives have demonstrated good thermal stability in non-aqueous solvents like toluene, even at temperatures as high as 110°C. However, in aqueous solutions, elevated temperatures can accelerate hydrolytic degradation pathways. The extent of degradation will likely depend on the pH of the solution. It is recommended to conduct any heating steps for the shortest possible duration and at the lowest effective temperature.
Q4: What is the photostability of this compound?
A4: Sulfones, in general, can be susceptible to photodegradation. The energy from UV or even visible light can potentially lead to ring-opening or other photochemical reactions. For any experiments involving prolonged exposure to light, it is advisable to work in low-light conditions or use amber-colored vials to protect the sample. A formal photostability study, as outlined in ICH guidelines, may be necessary for drug development applications.[3][4]
Q5: What are the likely degradation products?
A5: While specific degradation products for this compound have not been extensively reported in the literature, we can hypothesize potential pathways based on the chemistry of the functional groups. These could include:
-
Ring-opening products: Cleavage of the thietane ring could lead to the formation of sulfinic acid or sulfonic acid derivatives.
-
Decarboxylation: While less likely for this specific structure, loss of CO2 from the carboxylic acid group is a possibility under certain conditions, particularly if the sulfone group can stabilize an adjacent carbanion.
-
Oxidation/Reduction Products: Depending on the experimental conditions, the sulfur atom could be further oxidized or reduced.
Identifying and characterizing these degradation products is a key aspect of ensuring the validity of your experimental results.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
This is often the first sign of compound instability. If you are observing variability in your assay results, it is crucial to investigate whether the compound is degrading under your experimental conditions.
Troubleshooting Workflow:
Workflow for Troubleshooting Inconsistent Results
Step-by-Step Guidance:
-
Hypothesize Degradation: The first step is to consider that your compound may be degrading.
-
Conduct a Forced Degradation Study: A forced degradation study is a systematic way to evaluate the stability of a compound under stressed conditions.[3] This will help you identify the conditions under which your compound is least stable. A recommended protocol is provided in the "Experimental Protocols" section below.
-
Develop a Stability-Indicating Analytical Method: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose.
-
Analyze Stressed Samples: Analyze the samples from your forced degradation study using your stability-indicating method. This will reveal the extent of degradation under each stress condition and may provide clues about the degradation products.
-
Identify Degradation Products: If significant degradation is observed, use techniques like LC-MS/MS or NMR to identify the structure of the degradation products. This information is invaluable for understanding the degradation pathway.
-
Optimize Experimental Conditions: Based on the results of your forced degradation study, modify your experimental protocol to avoid the conditions that cause instability. This may involve adjusting the pH, lowering the temperature, protecting from light, or using a different buffer system.
-
Re-run Experiment: Repeat your original experiment using the optimized conditions and verify that you now obtain consistent and reproducible results.
Issue 2: Poor solubility or precipitation of the compound during the experiment.
This compound is a polar molecule, but its solubility can be influenced by the pH and ionic strength of the solution.
Troubleshooting Workflow:
Workflow for Troubleshooting Solubility Issues
Step-by-Step Guidance:
-
Determine the pKa: The pKa of the carboxylic acid will determine the pH at which the compound is ionized. The ionized form (carboxylate) is generally more water-soluble.[1] If the experimental pKa is not available, it can be estimated using computational tools.
-
Adjust pH: For aqueous solutions, adjusting the pH to be at least 1-2 units above the pKa will ensure the compound is predominantly in its more soluble carboxylate form.
-
Use Co-solvents: If pH adjustment is not sufficient or not compatible with your experiment, consider using a co-solvent such as DMSO, DMF, or ethanol to increase solubility. However, be mindful that the co-solvent itself could affect the stability of the compound or the outcome of your experiment.
-
Evaluate Buffer Effects: The choice of buffer can impact solubility. Some buffer salts can interact with the compound and either enhance or decrease its solubility.[6] It may be necessary to screen different buffer systems to find the most suitable one.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study. The specific conditions should be adapted based on the nature of your experiment.
Objective: To identify potential degradation pathways and the conditions that lead to the instability of this compound.
Materials:
-
This compound
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC vials (clear and amber)
-
Calibrated pH meter
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, ACN:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a vial of the stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Photodegradation: Expose a vial of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.[3][4] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each vial, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of the unstressed control to identify and quantify any degradation products.
Data Summary Table:
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation | Number of Degradants |
| 0.1 M HCl | 25 | 24 | ||
| 1 M HCl | 60 | 24 | ||
| 0.1 M NaOH | 25 | 24 | ||
| 1 M NaOH | 25 | 24 | ||
| 3% H₂O₂ | 25 | 24 | ||
| Thermal | 60 | 24 | ||
| Photolytic | 25 | 24 |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector and preferably a mass spectrometer (LC-MS).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). A polar-endcapped or HILIC column may also be suitable for this polar analyte.[7]
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
Gradient Elution Program:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: To be determined based on the UV spectrum of the compound (e.g., 210 nm).
Method Validation:
The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is confirmed by its ability to resolve the parent compound from all degradation products formed during the forced degradation study.[5]
Concluding Remarks
The successful use of this compound in research and development hinges on a thorough understanding of its solution-state stability. By proactively addressing potential stability issues through careful experimental design, the use of appropriate analytical methods, and systematic troubleshooting, researchers can ensure the generation of reliable and reproducible data. This guide provides a foundational framework for these efforts. Should you encounter challenges not addressed here, we encourage you to consult the cited literature and consider a more in-depth investigation into the specific degradation pathways relevant to your experimental conditions.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. 1996.
- BYJU'S.
- Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. 2018.
- BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Master Organic Chemistry.
- PubMed - NIH. Dissolution kinetics of carboxylic acids II: effect of buffers.
- Royal Society of Chemistry.
- PubMed - NIH.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.
- International Journal of Research in Pharmaceutical Sciences.
- Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Stability Testing: Photostability Testing of New Drug Substances and Products.
- Phenomenex. Selectivity for Polar Acids in LC: Tips & Techniques. 2017.
- LCGC International. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Agilent Technologies. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
- ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. 2023.
- Chemical Reviews.
- ResearchGate. ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor.
- National Center for Biotechnology Information. Recent synthesis of thietanes. 2020.
- ResearchGate. Stability indicating HPLC method development - a review.
- Organic Chemistry Portal.
- Royal Society of Chemistry.
- Save My Exams. Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note. 2025.
- LCGC International. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
- U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. 1996.
- Royal Society of Chemistry. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers.
- Current Organic Synthesis.
- PubMed. LC-MS metabolomics of polar compounds.
- PubMed.
- U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. 1996.
- PubMed. pH-Dependent Effects of Short-chain Carboxylic Acids and Buffer Systems On Clostridioides difficile in Vitro and in Vivo. 2026.
- PubMed Central.
- PubMed. Synthesis and mechanisms of decomposition of some cephalosporin prodrugs.
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid.
- Princeton University.
- Chemistry LibreTexts. 9.
- Britannica. Carboxylic acid - Properties, Structure, Reactions. 2026.
- International Research Journal of Pharmaceutical and Medical Sciences.
- Rutgers University. Photolabile Sulfinate Protecting Groups for SuFEx synthesis of sulfonyl fluorides, sulfonamides, and sulfones with applications in drug discovery and manufacture. 2025.
- Advanced Materials Technology.
- bioRxiv. Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties.
- ResearchGate.
- ResearchGate.
- AK Lectures.
- National Center for Biotechnology Information. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. 2022.
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- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. irjpms.com [irjpms.com]
- 6. Dissolution kinetics of carboxylic acids II: effect of buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Thietane Oxidation
Welcome to the Technical Support Center for Thietane Oxidation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively oxidizing thietanes to their corresponding sulfoxides (thietane-1-oxides) and sulfones (thietane-1,1-dioxides). The unique strain and reactivity of the four-membered thietane ring can lead to a variety of side reactions, complicating synthesis and purification.
This resource provides in-depth, experience-driven answers to common troubleshooting questions. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you to proactively manage your experiments and achieve your desired outcomes with higher purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Over-oxidation to the Sulfone
Question: I am trying to synthesize a thietane-1-oxide, but my reaction mixture is showing a significant amount of the corresponding thietane-1,1-dioxide. How can I improve the selectivity for the sulfoxide?
Answer:
Over-oxidation is the most common side reaction in thietane oxidation. The thietane-1-oxide is often more susceptible to oxidation than the starting thietane, making it challenging to stop the reaction at the desired intermediate stage. Several factors influence the selectivity of this reaction.
Causality and Strategic Solutions:
-
Oxidant Reactivity: Highly reactive oxidants will readily oxidize the thietane to the sulfone. The choice of oxidant is therefore critical for achieving selectivity.
-
Stoichiometry and Addition Rate: Precise control over the amount of oxidant is crucial. Adding the oxidant slowly and in a controlled manner can help to prevent localized excesses that lead to over-oxidation.[1]
-
Temperature: Oxidation reactions are exothermic. Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the sulfoxide.
Troubleshooting Protocol:
-
Re-evaluate Your Oxidant: If you are using a strong oxidant like potassium permanganate or an excess of hydrogen peroxide, consider switching to a milder or more controlled system.
-
Precise Stoichiometry: Use a precise stoichiometry of the oxidant, typically ranging from 1.0 to 1.2 equivalents for the formation of the sulfoxide.
-
Controlled Addition: Add the oxidant dropwise or via a syringe pump to the solution of the thietane at a low temperature (e.g., 0 °C or below).
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction as soon as the starting material is consumed and before significant over-oxidation occurs.
Recommended Oxidizing Systems for Selectivity:
| Oxidant System | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | 1.0-1.1 equiv., CH₂Cl₂ or CHCl₃, 0 °C to rt | Generally good selectivity, readily available. | Byproduct (m-chlorobenzoic acid) can complicate purification.[2][3] |
| Hydrogen Peroxide (H₂O₂) | 1.1 equiv., Acetic Acid or Methanol, 0 °C to rt | "Green" oxidant, inexpensive. | Can be less selective; reaction rate can be slow.[4] |
| Sodium Periodate (NaIO₄) | 1.1 equiv., Methanol/Water, 0 °C to rt | High selectivity for sulfoxides. | Stoichiometric waste (sodium iodate). |
| Urea-Hydrogen Peroxide (UHP) | 1.0-1.5 equiv., often with an anhydride, various solvents | Stable solid, easier to handle than aqueous H₂O₂. | Requires activation, can still lead to over-oxidation if not controlled.[5][6] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 1.0 equiv., Methanol/Water, 0 °C to rt | Readily available solid, generally good selectivity. | Can be acidic, potentially leading to ring-opening.[7][8] |
Issue 2: Ring-Opening of the Thietane Ring
Question: I am observing significant amounts of acyclic byproducts in my thietane oxidation reaction. What could be causing the thietane ring to open, and how can I prevent it?
Answer:
The strained four-membered ring of thietane and its oxidized derivatives is susceptible to nucleophilic and electrophilic ring-opening, particularly under harsh reaction conditions.[9] The S-oxidation of the thietane increases the ring strain and makes the ring more prone to cleavage.
Mechanisms of Ring-Opening:
-
Acid-Catalyzed Ring-Opening: The presence of acidic impurities in the oxidant (e.g., traces of sulfuric acid in hydrogen peroxide or the benzoic acid byproduct of m-CPBA) can protonate the sulfur or oxygen atom of the thietane-1-oxide, activating the ring for nucleophilic attack by solvent or other species present in the reaction mixture.
-
Electrophilic Attack: The oxidant itself or other electrophilic species can attack the sulfur atom, leading to a transient species that can undergo ring-opening.
Troubleshooting Workflow for Ring-Opening:
Caption: A troubleshooting workflow for diagnosing and preventing thietane ring-opening during oxidation.
Preventative Measures:
-
Buffer the Reaction: If using an oxidant that can generate acidic byproducts (like m-CPBA), consider adding a mild, non-nucleophilic base such as sodium bicarbonate or potassium carbonate to the reaction mixture.
-
Purify Reagents: Ensure that your thietane starting material and solvents are free from acidic impurities.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choose a Non-Nucleophilic Solvent: If possible, use non-nucleophilic solvents like dichloromethane, chloroform, or acetone. Protic and potentially nucleophilic solvents like alcohols or water could participate in ring-opening.
Issue 3: Polymerization of the Thietane
Question: My reaction mixture becomes viscous and I am getting a significant amount of an insoluble, high molecular weight material. Is my thietane polymerizing?
Answer:
Yes, polymerization is a known side reaction for strained heterocycles like thietane, and it can be initiated under certain oxidative conditions.
Mechanism of Polymerization:
Cationic polymerization is the most likely pathway for thietane polymerization during oxidation. This can be initiated by:
-
Protic Acids: As discussed in the ring-opening section, acidic species can protonate the sulfur atom, creating a reactive sulfonium ion that can be attacked by another thietane molecule, initiating a chain reaction.
-
Lewis Acids: Some metal-based oxidants or impurities can act as Lewis acids, coordinating to the sulfur atom and initiating polymerization.
Strategies to Mitigate Polymerization:
-
Strictly Anhydrous and Acid-Free Conditions: The most critical factor is to eliminate any potential initiators of cationic polymerization. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents should be scrupulously dried and purified.
-
Use of Non-Acidic Oxidants: Opt for oxidants that do not generate acidic byproducts. Sodium periodate or carefully buffered Oxone® are good choices.
-
Controlled Temperature: Lower temperatures will disfavor the propagation step of polymerization.
-
High Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions that lead to polymer chain growth.
Experimental Protocol: Selective Oxidation of a Substituted Thietane to its Sulfoxide using Sodium Periodate
This protocol is designed to minimize both over-oxidation and ring-opening side reactions.
Materials:
-
Substituted Thietane
-
Sodium Periodate (NaIO₄)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Thiosulfate solution
-
Saturated aqueous Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted thietane (1.0 equiv.) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve sodium periodate (1.1 equiv.) in deionized water.
-
Add the sodium periodate solution dropwise to the stirred thietane solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining oxidant.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude thietane-1-oxide.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Reaction Pathways
The following diagram illustrates the primary reaction pathways in thietane oxidation, including the desired reaction and the major side reactions.
Sources
- 1. Organophotoredox-Catalyzed Sulfurization of Alkenes and Alkynes: Selective and Controlled Synthesis of Sulfoxides, β-Hydroxysulfoxides, and β-Keto Sulfides [organic-chemistry.org]
- 2. Workup [chem.rochester.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones [beilstein-journals.org]
- 7. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 9. Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining Workup Procedures for 2-(1,1-dioxidothietan-3-yl)acetic acid
Welcome to the technical support center for 2-(1,1-dioxidothietan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. As a bifunctional molecule featuring a polar sulfone and a carboxylic acid, it presents specific challenges during reaction workup and purification. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively. Our approach is grounded in the fundamental principles of physical organic chemistry to not only provide solutions but also to explain the causality behind them.
I. Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it is crucial to understand the inherent properties of this compound. The presence of both a hydrogen bond-donating carboxylic acid and a highly polar sulfone group with two hydrogen bond-accepting oxygens dictates its behavior in different solvent systems.
| Property | Estimated Value/Characteristic | Implication for Workup |
| Polarity | High | Likely high solubility in polar solvents (water, methanol, DMF) and low solubility in non-polar solvents (hexane, toluene). |
| Acidity (pKa) | Estimated to be around 4-5 | The compound will be deprotonated and highly water-soluble at pH > 6. It will be in its neutral, more organic-soluble form at pH < 3. |
| XLogP3-AA | -0.5 (for the similar 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetic acid) | Indicates a preference for aqueous environments over lipophilic ones. |
| Thermal Stability | Thietane dioxides are generally stable at elevated temperatures.[1] | Standard workup and purification techniques, including distillation of solvents under reduced pressure, are unlikely to cause decomposition. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for extracting this compound from an aqueous solution?
A1: Due to its high polarity, direct extraction of the protonated carboxylic acid from an aqueous phase into a non-polar organic solvent is often inefficient. A more effective strategy is a multi-step acid-base extraction. First, ensure your aqueous layer is acidic (pH 2-3) to fully protonate the carboxylic acid. Then, perform multiple extractions with a polar, water-immiscible organic solvent like ethyl acetate or dichloromethane. Combining the organic extracts, drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), and removing the solvent under reduced pressure should yield your product. For particularly stubborn extractions, the addition of a salt ("salting out") to the aqueous layer can decrease the solubility of the organic acid and improve partitioning into the organic phase.
Q2: I'm performing an amide coupling reaction. What's the recommended workup to remove the coupling reagents and byproducts?
A2: For a typical amide coupling using reagents like EDC/HOBt or HATU, the workup needs to remove both water-soluble and organic-soluble byproducts. A standard procedure is as follows:
-
Quench the reaction with water or a dilute acid (e.g., 1M HCl) to protonate any remaining unreacted amine and neutralize bases like DIPEA.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with:
-
Dilute acid (e.g., 1M HCl) to remove basic impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution to remove unreacted this compound and acidic byproducts.
-
Brine to remove residual water.
-
-
Dry the organic phase, filter, and concentrate.
Q3: Can I use normal-phase silica gel chromatography to purify this compound?
A3: While possible, it can be challenging due to the high polarity of the compound, which can lead to poor solubility in typical non-polar mobile phases and significant tailing on the silica gel. If you must use normal-phase chromatography, consider using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, possibly with a small amount of acetic acid to improve peak shape. However, reversed-phase chromatography (C18 silica) is often a more suitable technique for purifying such polar molecules.
III. Troubleshooting Guide
This section addresses specific problems you might encounter during the workup of reactions involving this compound.
Problem 1: Low recovery of the product after aqueous workup and extraction.
-
Cause A: The aqueous layer was not sufficiently acidified before extraction.
-
Explanation: If the pH of the aqueous layer is near or above the pKa of the carboxylic acid, a significant portion of the product will exist as the highly water-soluble carboxylate anion, which will not partition into the organic solvent.
-
Solution: Before extraction, check the pH of the aqueous layer with pH paper or a pH meter and adjust to pH 2-3 with a dilute acid like 1M HCl.
-
-
Cause B: The organic solvent used for extraction is not polar enough.
-
Explanation: The sulfone group imparts significant polarity. Non-polar solvents like hexanes or toluene will be ineffective at extracting this molecule from water.
-
Solution: Use a more polar, water-immiscible solvent such as ethyl acetate, dichloromethane, or a mixture of THF and ethyl acetate. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
-
-
Cause C: The product is partially soluble in the aqueous layer even at low pH.
-
Explanation: Due to the polar sulfone, the protonated acid may still have some water solubility.
-
Solution: Employ the "salting out" technique. Saturate the aqueous layer with a salt like NaCl or (NH4)2SO4 before extraction. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and driving it into the organic layer.
-
Problem 2: An emulsion forms during the extraction process.
-
Cause: The presence of polar functional groups can lead to the formation of stable emulsions at the interface of the aqueous and organic layers, especially if the mixture is shaken too vigorously.
-
Solution:
-
Add a small amount of brine to the separatory funnel; the increased ionic strength can help to break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
In the future, use gentle inversions of the separatory funnel for mixing rather than vigorous shaking.
-
Problem 3: The final product is contaminated with a polar, water-soluble impurity.
-
Cause: Impurities from the reaction mixture (e.g., salts, DMF, DMSO) may have been carried through the workup.
-
Solution:
-
Re-extraction: Dissolve the crude product in a suitable organic solvent and re-wash with water or brine.
-
Precipitation/Crystallization: If the product is a solid, attempt to crystallize it from a suitable solvent system. This can be highly effective for removing impurities. Experiment with solvent/anti-solvent systems like methanol/diethyl ether or ethyl acetate/hexanes.
-
Reversed-Phase Chromatography: For difficult-to-remove polar impurities, reversed-phase flash chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is a powerful purification method.
-
IV. Experimental Protocols and Visualizations
Protocol 1: Optimized Acid-Base Extraction Workflow
-
Solvent Removal: After the reaction is complete, remove any high-boiling polar solvents (e.g., DMF, DMSO) under reduced pressure as much as possible.
-
Aqueous Dilution: Dilute the reaction residue with water.
-
Basification and Wash: Adjust the pH to 8-9 with a base (e.g., saturated NaHCO3 solution). Extract with a less polar solvent like diethyl ether or dichloromethane to remove any non-acidic organic impurities.
-
Acidification: Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extraction of Product: Extract the acidified aqueous layer multiple times with a polar organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts from step 5, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Diagram 1: Decision-Making Workflow for Extraction
Caption: Decision workflow for the extraction of this compound.
Diagram 2: Logic for Purification Strategy
Caption: Decision tree for selecting a suitable purification strategy.
V. References
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]
-
PubChem Compound Summary for CID 93464, Acetic acid, 2-[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]-, 2-ethylhexyl ester. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 319935, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 34665, (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. The Macmillan Group, Princeton University. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Carboxylic acid purification and crystallization process. Google Patents.
-
Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
-
Flow-based recovery of acetic acid from aqueous solutions using bio-derived terpenes as extracting solvents. Docta Complutense. [Link]
-
Extracting Acetic Acid from Acidic Solutions. ResearchGate. [Link]
-
Method for recovery of acetic acid from an aqueous solution thereof. Google Patents.
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. National Center for Biotechnology Information. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Metabolic Stability of 2-(1,1-dioxidothietan-3-yl)acetic Acid-Containing Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a paramount consideration. It dictates the compound's half-life, clearance, and ultimately, its oral bioavailability and dosing regimen. A compound that is rapidly metabolized can lead to low efficacy and the formation of potentially toxic byproducts. The carboxylic acid moiety, while a common and often essential pharmacophore for target engagement, can be a metabolic liability. It is susceptible to Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid clearance and the formation of reactive acyl glucuronides.[1][2]
This guide provides a comprehensive assessment of the metabolic stability of compounds containing the 2-(1,1-dioxidothietan-3-yl)acetic acid moiety, a novel bioisostere for carboxylic acids. We will explore the theoretical underpinnings of its stability, provide detailed experimental protocols for its evaluation, and compare its performance with common carboxylic acid bioisosteres, supported by representative experimental data.
The this compound Moiety: A Promising Bioisostere
The this compound moiety presents a unique three-dimensional structure that can mimic the spatial and electronic properties of a carboxylic acid while offering potential advantages in metabolic stability. The thietane dioxide ring is a strained, four-membered heterocyclic sulfone. The sulfone group is generally resistant to metabolic oxidation, and the cyclic nature of the core structure may sterically hinder access by metabolizing enzymes.
Comparative Analysis with Alternative Carboxylic Acid Bioisosteres
A common strategy to mitigate the metabolic liabilities of carboxylic acids is the use of bioisosteres—functional groups with similar physicochemical properties that can be used to replace the carboxylic acid.[3] This section compares the this compound moiety with several widely used carboxylic acid bioisosteres.
-
Carboxylic Acid: The parent functional group. While often crucial for pharmacological activity, it is frequently a site of metabolic conjugation.[1]
-
Tetrazole: A five-membered aromatic ring containing four nitrogen atoms. It is a well-established carboxylic acid isostere with a similar pKa.[3] Tetrazoles are generally considered to be metabolically robust.[4]
-
Acyl Sulfonamide: This group can also mimic the acidic properties of a carboxylic acid and is often more resistant to metabolic degradation.[1]
-
Hydroxy-1,2,3-triazole: A five-membered heterocyclic ring that can act as a carboxylic acid surrogate. Its metabolic stability can be influenced by the substitution pattern on the ring.
Experimental Design for Assessing Metabolic Stability
To provide a framework for the direct comparison of these moieties, we present detailed protocols for two standard in vitro metabolic stability assays: the liver microsomal stability assay and the hepatocyte stability assay. These assays are fundamental in drug discovery for determining a compound's intrinsic clearance.
Experimental Workflow
The general workflow for assessing metabolic stability is outlined below.
Caption: General workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
1. Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, which is largely mediated by cytochrome P450 enzymes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
-
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
-
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolizing enzymes.
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Test compound
-
Acetonitrile with internal standard
-
Control compounds (e.g., testosterone, 7-hydroxycoumarin)
-
-
Procedure:
-
Thaw and prepare a suspension of viable hepatocytes in the incubation medium.
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound to the wells to initiate the incubation at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant using LC-MS/MS.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Comparative Data Summary
| Compound/Moiety | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Data Source |
| Phenylacetic Acid | 25 | 27.7 | Representative |
| Phenylacetic Acid Tetrazole | > 120 | < 5.8 | Representative[4] |
| Phenylacetic Acid Acyl Sulfonamide | 95 | 7.3 | Representative[1] |
| Phenylacetic Acid Hydroxy-1,2,3-triazole | 70 | 9.9 | Representative |
| This compound | > 120 | < 5.8 | Hypothetical |
Discussion and Mechanistic Insights
The representative data suggests that replacing the carboxylic acid with a bioisostere can significantly enhance metabolic stability.
-
Carboxylic Acid: The relatively short half-life is likely due to efficient glucuronidation.[1]
-
Tetrazole and Acyl Sulfonamide: These bioisosteres are known to be more resistant to Phase II conjugation, leading to longer half-lives and lower clearance.[1][4]
-
This compound: The hypothesized high metabolic stability of this moiety is attributed to the inherent stability of the sulfone group and the potential for the four-membered ring to sterically shield adjacent sites from enzymatic attack. The electron-withdrawing nature of the sulfone may also deactivate neighboring positions towards oxidative metabolism.
Conclusion
The this compound moiety emerges as a highly promising bioisostere for carboxylic acids in drug design. Its unique structural and electronic properties suggest a high degree of metabolic stability, potentially surpassing that of other commonly used bioisosteres. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and validate the performance of this and other novel chemical motifs. By strategically employing metabolically stable building blocks like the this compound, drug discovery programs can accelerate the identification of candidates with improved pharmacokinetic profiles.
References
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479. [Link]
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. Chemistry–A European Journal, 19(29), 9344-9359. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408. [Link]
-
Kumar, G. N., et al. (2000). Preclinical pharmacokinetics and metabolism of a novel diaryl-1, 2, 3-thiadiazole as a potent and selective cyclooxygenase-2 inhibitor. Journal of pharmaceutical sciences, 89(10), 1313-1323. [Link]
-
Singh, H., et al. (2010). Tetrazoles as carboxylic acid surrogates: a review on synthesis, properties and biological applications. Indian Journal of Chemistry-Section B, 49(10), 1375-1393. [Link]
-
Baran, P. S., & Maimone, T. J. (2009). Taming of the shrew: a story of a strained sulfone. Angewandte Chemie International Edition, 48(44), 8218-8220. [Link]
-
Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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- 4. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Deconstructing Off-Target Effects of 2-(1,1-dioxidothietan-3-yl)acetic Acid-Based Compounds
Introduction: The Rise of a Novel Scaffold and the Imperative of Selectivity
In modern medicinal chemistry, the pursuit of novel chemical matter is relentless. The 2-(1,1-dioxidothietan-3-yl)acetic acid scaffold has emerged as a promising structural motif. The thietane dioxide component, a four-membered sulfur-containing heterocycle, is increasingly utilized by chemists to modulate physicochemical properties and explore new chemical space.[1][2] Unlike more traditional bioisosteres, the thietane dioxide ring is comparatively understudied, making a thorough investigation of its interaction with the broader proteome not just a regulatory hurdle, but a scientific necessity.[3][4]
This guide provides a comprehensive framework for evaluating the off-target effects of this specific compound class. We will move beyond a simple recitation of services, instead focusing on the strategic rationale behind selecting appropriate assays, the causality embedded in experimental design, and the interpretation of comparative data. The goal is to empower researchers to build a robust selectivity profile, anticipate potential liabilities, and unlock the full therapeutic potential of their molecules.
The Off-Target Dilemma: Unintended Consequences and Hidden Opportunities
An off-target effect occurs when a compound interacts with a biological molecule other than its intended therapeutic target.[5][6] These interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical failures.[7][8] Therefore, predicting and mitigating off-target liabilities early in the drug discovery process is paramount.[9]
The fundamental objective of off-target profiling is to define a compound's "selectivity window"—the concentration range where it engages the intended target without significantly modulating other proteins. A wide selectivity window is generally desirable for a clean safety profile. This process can be conceptualized as a tiered, iterative strategy, beginning with broad screening and progressing to more focused, hypothesis-driven investigations.
Caption: A tiered strategy for off-target evaluation.
Part 1: Broad Panel Screening for Early Hazard Identification
The most efficient first step in profiling a new compound is to screen it against a broad panel of targets known to be implicated in adverse drug reactions.[10] Several contract research organizations (CROs) offer standardized panels that provide a cost-effective way to quickly identify potential liabilities.[11][12]
Rationale for Use: This approach casts a wide net to catch common culprits. At a single concentration (typically 1-10 µM), you can assess activity against dozens of receptors, transporters, enzymes, and ion channels. A "clean" result from such a panel provides significant confidence, while identified "hits" guide the next phase of investigation.
Comparison of Representative Commercial Panels:
| Panel Feature | SafetyScreen44 (e.g., WuXi AppTec)[10] | InVEST Panel (e.g., Reaction Biology)[9] | SAFETYscan47 (e.g., Eurofins Discovery)[11] |
| Number of Targets | 44 | 44 | 47 |
| Target Classes | GPCRs, Ion Channels, Kinases, Enzymes, NHRs, Transporters | Receptors, Transporters, Enzymes, Ion Channels | GPCRs, Ion Channels, Enzymes, Transporters |
| Typical Use Case | Early hazard identification during hit-to-lead | Early safety pharmacology assessment | Prediction of clinical adverse events |
| Assay Format | Primarily binding assays | Primarily binding assays | Primarily functional assays |
| Key Advantage | Cost-effective, rapid turnaround for initial risk assessment. | Focuses on well-established safety liabilities. | Functional output provides more direct physiological relevance. |
Experimental Workflow: Broad Panel Radioligand Binding Assay
This protocol describes a generalized workflow for a competitive radioligand binding assay, a common format for broad safety panels.
-
Objective: To determine if the test compound displaces a known radiolabeled ligand from a specific receptor, indicating a binding interaction.
-
Materials:
-
Test compound (e.g., "Compound X") dissolved in DMSO.
-
Membrane preparations containing the target receptor (e.g., Adrenergic α1A).
-
Radiolabeled ligand (e.g., [³H]-Prazosin).
-
Assay buffer (specific to each target).
-
96-well filter plates (e.g., GF/C filter plates).
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Compound Plating: In a 96-well plate, add assay buffer to all wells. Add the test compound to achieve a final concentration of 10 µM. Include wells for "total binding" (radioligand + vehicle) and "non-specific binding" (radioligand + high concentration of a known unlabeled ligand).
-
Reagent Addition: Add the radiolabeled ligand to all wells at a concentration equal to its dissociation constant (Kd) for the target.
-
Incubation: Add the receptor-containing membrane preparation to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium. Causality Note: Incubation time is critical to ensure the binding reaction has reached equilibrium, providing an accurate measure of competition.
-
Harvesting: Rapidly filter the incubation mixture through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand. Causality Note: Cold buffer and rapid washing minimize the dissociation of the specific ligand-receptor complex during this step.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_Test_Compound - CPM_Non-Specific) / (CPM_Total_Binding - CPM_Non-Specific)])
-
A common threshold for a "hit" is >50% inhibition.
-
Part 2: Focused Mechanistic & Unbiased Cellular Assays
If the initial broad screen reveals hits, or if a deeper, more physiologically relevant understanding is required, more specialized assays are necessary.
A. Kinase Profiling: A Promiscuous Target Class
Rationale: The human kinome is a large family of structurally related enzymes, making unintended cross-reactivity a common issue for compounds, even those not designed as kinase inhibitors. Off-target kinase inhibition can lead to a range of toxicities.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent assay that measures the amount of ADP produced by a kinase reaction, which is directly proportional to kinase activity.
-
Objective: To quantify the inhibitory activity of a test compound against a specific protein kinase.
-
Materials:
-
Purified recombinant kinase and its corresponding substrate.
-
Test compound serially diluted in assay buffer.
-
ATP at a concentration near the Kₘ for the specific kinase.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
-
-
Procedure:
-
Kinase Reaction: To the wells of the assay plate, add the kinase, its substrate, and the serially diluted test compound.
-
Initiation: Add ATP to start the kinase reaction. Incubate for 60 minutes at room temperature. Causality Note: Using ATP at its Kₘ provides a sensitive measure of competitive inhibition.
-
Termination & ADP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
ATP Generation & Detection: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, the concentration at which the compound inhibits 50% of the kinase activity.
-
B. Cellular Thermal Shift Assay (CETSA®): Unbiased Target Engagement in a Physiological Context
Rationale: CETSA is a powerful, label-free method to assess target engagement directly in cells or tissues.[13] The principle is that a compound binding to its target protein stabilizes the protein, increasing its melting temperature. This allows for an unbiased survey of which proteins are engaged by the compound in a complex biological matrix.[14]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA using Western Blot Detection
-
Objective: To determine if a test compound engages and thermally stabilizes a specific target protein in a cellular context.
-
Materials:
-
Cultured cells expressing the protein of interest.
-
Test compound and vehicle (DMSO).
-
Lysis buffer with protease inhibitors.
-
PCR tubes and a thermal cycler with a gradient function.
-
Centrifuge, SDS-PAGE gels, Western blot equipment.
-
Primary antibody specific to the target protein.
-
-
Procedure:
-
Cell Treatment: Treat two populations of cells, one with the vehicle and one with the test compound at a desired concentration, for 1 hour under normal culture conditions.
-
Harvesting and Lysis: Harvest and wash the cells. Resuspend the cell pellets in lysis buffer, incubate on ice, and then clarify the lysate by high-speed centrifugation.
-
Heating: Aliquot the clarified lysates from both vehicle and compound-treated groups into separate PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.
-
Separation of Soluble/Aggregated Fractions: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation & Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Analyze these samples by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both vehicle and compound-treated samples.
-
Normalize the data to the intensity at the lowest temperature (where no precipitation occurs).
-
Plot the normalized band intensity versus temperature to generate "melting curves."
-
A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and therefore target engagement. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
Comparative Analysis and Data Interpretation
Integrating data from these diverse methodologies is crucial for making informed decisions.
Hypothetical Case Study: "Compound Y"
-
On-Target Potency: 50 nM in a biochemical assay.
-
Broad Panel Screen (10 µM): Shows 85% inhibition at the 5-HT₂B receptor and 60% inhibition at the hERG channel.
-
Kinase Panel (1 µM): No significant hits (<30% inhibition).
-
Follow-up Assays:
-
5-HT₂B functional assay IC₅₀ = 750 nM.
-
hERG patch-clamp electrophysiology IC₅₀ = 8 µM.
-
-
CETSA: Shows engagement with the primary target in cells, with no other significant stabilization events observed via proteomic analysis.
Interpretation:
-
Selectivity Window (5-HT₂B): 750 nM / 50 nM = 15-fold. This is a narrow window and a significant liability, as 5-HT₂B agonism is linked to cardiac valvulopathy.[8] This off-target activity must be addressed through medicinal chemistry.
-
Selectivity Window (hERG): 8000 nM / 50 nM = 160-fold. This provides a reasonable safety margin, generally considered acceptable (>100-fold).[8]
-
Overall Profile: The CETSA results provide confidence that the compound's primary cellular activity is likely due to on-target engagement. The key challenge for the project team is to use Structure-Activity Relationships (SAR) to design out the 5-HT₂B activity while retaining on-target potency.
Conclusion
Evaluating the off-target effects of novel scaffolds like this compound is a multifaceted but essential component of drug discovery. It is not a single experiment but a strategic process of inquiry. By starting with broad, cost-effective screens and progressing to more detailed mechanistic and cellular assays, researchers can build a comprehensive understanding of a compound's biological interactions. This self-validating system of layered experiments provides the critical data needed to mitigate risk, optimize lead compounds, and ultimately increase the probability of developing safe and effective medicines.
References
- [Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH](_)
- [Off Target Effect - Massive Bio]()
- [Investigating Potential Off-Target Effects of Novel Compounds - Benchchem]()
- [(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem]()
- [How can off-target effects of drugs be minimised?
- [Off-Target Effects Analysis - Cre
- [Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed Central]()
- [Synthesis of 3,3-Disubstituted Thietane Dioxides | The Journal of Organic Chemistry]()
- [Safety and Off-Target Drug Screening Services - Reaction Biology]()
- [Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed]()
- [On-target and off-target-based toxicologic effects - PubMed]()
- [PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH D
- [2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid - BroadPharm]()
- [Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
- [Specialized In Vitro Safety Pharmacology Profiling Panels - Eurofins Discovery]()
- [Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News]()
- [3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent - MDPI]()
- [In Vitro Safety Panel I Binding & Functional Assays - Pharmaron]()
- [Target Deconvolution - Cre
- [Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF - ResearchG
- [Off-Target Screening Cell Microarray Assay - Charles River Labor
- [In vitro safety pharmacology profiling - European Pharmaceutical Review]()
- [Alkylthio acetic acids (3-thia fatty acids)--a new group of non-beta-oxidizable peroxisome-inducing fatty acid analogues--II.
- [Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter]()
- [WuXi AppTec in vitro Safety Pharmacology Profiling]()
- [Recent synthesis of thietanes - PMC - NIH]()
- [Natural Bioactive Compound Target Identification - Cre
- [Thietanes and Derivatives thereof in Medicinal Chemistry - Bentham Science Publisher]()
- [Synthesis of 3,3-Disubstituted Thietane Dioxides - ChemRxiv]()
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
